Mal-PEG10-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H55NO14 |
|---|---|
Molecular Weight |
665.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H55NO14/c1-31(2,3)46-30(35)6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-32-28(33)4-5-29(32)34/h4-5H,6-27H2,1-3H3 |
InChI Key |
YSLOAVABEOEZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG10-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG10-Boc is a heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by three essential components: a maleimide group for thiol-selective conjugation, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture provides a versatile platform for the precise and controlled assembly of complex biomolecules.
The maleimide moiety allows for specific and stable covalent bond formation with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[1] The PEG10 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve pharmacokinetic properties and reduce non-specific aggregation.[2] The Boc protecting group provides an orthogonal handle for subsequent modifications; it is stable under various conditions but can be efficiently removed under mild acidic conditions to reveal a primary amine for further conjugation.[3][4] This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of this compound and its derivatives.
Core Structure and Properties
The designation "this compound" typically refers to a molecule where a maleimide group is attached to one end of a 10-unit polyethylene glycol chain, and a Boc-protected amine is at the other end. This structure is formally named Maleimide-PEG10-NH-Boc .
Caption: Chemical Structure of Mal-PEG10-NH-Boc.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and related structures. Data is aggregated from various commercial suppliers for representative purposes.
| Property | Value | Notes |
| Compound Name | Mal-PEG10-NH-Boc | Also referred to as Maleimide-PEG10-NH-Boc |
| Molecular Formula | C₃₁H₅₂N₂O₁₄ (example for Mal-NH-PEG10-COOH) | Varies slightly based on the exact linker terminus before maleimide functionalization. |
| Molecular Weight | ~700 - 800 g/mol (typical range) | Specific MW for Mal-NH-PEG10-COOH is 680.74 g/mol . The Boc-NH-PEG10-NH2 precursor has a MW of 600.74 g/mol . |
| Purity | ≥95% | As determined by HPLC or NMR. |
| Appearance | White to off-white solid or viscous liquid | Dependent on molecular weight and purity. |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in most organic solvents and aqueous buffers. |
| Storage Conditions | -20°C, protect from moisture and light | Recommended for long-term stability. |
Key Applications and Mechanisms of Action
This compound is a cornerstone linker in the construction of ADCs and PROTACs, enabling the precise connection of antibodies or targeting ligands to therapeutic payloads or E3 ligase recruiters.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting a monoclonal antibody to a potent cytotoxic drug. The PEG component of the linker improves the ADC's solubility and pharmacokinetic profile.
The general mechanism involves:
-
Targeting: The ADC circulates in the bloodstream and the antibody component binds specifically to an antigen on the surface of a cancer cell.
-
Internalization: The cell internalizes the ADC-antigen complex.
-
Payload Release: Inside the cell, the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload.
-
Cell Death: The payload exerts its cytotoxic effect, leading to the death of the cancer cell.
Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to induce the degradation of a specific target protein. The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the Protein of Interest (POI) and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex.
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the proteasome.
-
Recycling: The PROTAC is released and can induce the degradation of another POI molecule.
Caption: Mechanism of Action for a PROTAC Molecule.
Experimental Protocols
The use of this compound involves a sequential, two-stage conjugation strategy: an initial thiol-reactive conjugation via the maleimide group, followed by deprotection of the Boc group to enable a second conjugation at the newly exposed amine.
Protocol 1: Maleimide-Thiol Conjugation
This protocol details the conjugation of the maleimide group to a thiol-containing molecule, such as a reduced antibody.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Workflow Diagram:
Caption: Experimental Workflow for Maleimide-Thiol Conjugation.
Procedure:
-
Protein Reduction (if necessary):
-
Dissolve the antibody in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen) to reduce disulfide bonds and generate free thiols.
-
-
Purification of Reduced Protein:
-
Immediately following reduction, remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer. This step is critical to prevent re-oxidation of the thiol groups.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the purified, reduced antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like cysteine and incubating for 15-30 minutes.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching reagent.
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (optional): Triisopropylsilane (TIS)
-
Diethyl ether (for precipitation)
-
Saturated sodium bicarbonate solution (for neutralization)
Workflow Diagram:
References
An In-depth Technical Guide to the Synthesis of Mal-PEG10-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the Maleimide-PEG10-Boc (Mal-PEG10-Boc) linker, a heterobifunctional molecule of significant interest in bioconjugation and drug development. This linker incorporates a maleimide group for thiol-selective conjugation, a hydrophilic 10-unit polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent coupling reactions. This guide details a plausible and robust synthetic route, experimental protocols, and expected characterization data.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed as a two-step process commencing with the commercially available t-Boc-N-amido-PEG10-amine. The primary amine of this starting material is reacted with maleic anhydride to form an intermediate maleamic acid. Subsequent dehydration of the maleamic acid yields the final maleimide ring, completing the synthesis of the target linker.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Materials and Methods
| Reagent/Material | Grade | Supplier |
| t-Boc-N-amido-PEG10-amine | ≥95% | Commercially Available |
| Maleic Anhydride | Reagent Grade | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier |
| Acetic Anhydride | Reagent Grade | Standard Chemical Supplier |
| Sodium Acetate | Anhydrous | Standard Chemical Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Chemical Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Chemical Supplier |
| Hexanes | HPLC Grade | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Standard Chemical Supplier | |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
Step 1: Synthesis of Boc-NH-PEG10-maleamic acid
-
In a clean, dry round-bottom flask, dissolve t-Boc-N-amido-PEG10-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add maleic anhydride (1.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Upon completion, the resulting solution containing the Boc-NH-PEG10-maleamic acid is typically used directly in the next step without purification.
Step 2: Cyclization to this compound
-
To the reaction mixture from Step 1, add acetic anhydride (2.0 eq) and anhydrous sodium acetate (1.2 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the formation of the maleimide product by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purify the crude this compound linker by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a viscous oil or a waxy solid.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Expected) | Appearance (Expected) |
| t-Boc-N-amido-PEG10-amine | C27H56N2O12 | 600.75 | ≥95% | Pale Yellow Oily Matter |
| This compound | C31H58N2O13 | 682.80 | ≥95% | Viscous Oil or Waxy Solid |
Mandatory Visualizations
Synthetic Pathway
Solubility Profile of Mal-PEG10-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG10-Boc is a heterobifunctional linker molecule integral to the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The solubility of this linker in various solvents is a critical parameter that influences its handling, reactivity, and the overall success of conjugation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, inferred from structurally analogous compounds, and presents a detailed experimental protocol for solubility determination.
Core Concepts: Structural Determinants of Solubility
The solubility of this compound is governed by the interplay of its three key structural components:
-
Maleimide Group: This functional group is crucial for covalent bond formation with thiol-containing molecules.[1][2] Its contribution to overall solubility is influenced by the surrounding chemical environment.
-
PEG10 Linker (Polyethylene Glycol): The ten-unit polyethylene glycol chain is highly flexible and hydrophilic.[3] This characteristic significantly enhances solubility in a broad spectrum of polar organic solvents and aqueous solutions.[3][4] The PEG chain's ability to form hydrogen bonds is a primary driver of its solubility profile.
-
Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group provides stability and prevents unwanted reactions of the amine. It contributes to the molecule's solubility in lipophilic organic solvents.
Inferred Solubility of this compound
While direct quantitative solubility data for this compound is not extensively published, a strong predictive assessment can be made based on the known solubility of structurally similar PEGylated molecules. The following table summarizes the inferred solubility of this compound in common laboratory solvents.
| Solvent Classification | Solvent | Inferred Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of DMSO and its ability to act as a hydrogen bond acceptor make it an excellent solvent for the PEG chain. Structurally similar compounds show good solubility in DMSO. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the PEG and Boc moieties. Related N-Boc-PEG10-bromide is soluble in DMF. | |
| Acetone | Soluble | The polarity of acetone allows for favorable interactions with the PEG chain. N-Boc-PEG10-bromide is reported to be soluble in acetone. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | The nonpolar character of DCM effectively dissolves the Boc group, while the PEG chain maintains sufficient interaction for overall solubility. Both N-Boc-PEG10-bromide and t-Boc-N-amido-PEG10-amine are soluble in DCM. |
| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for PEGylated compounds. | |
| Aqueous | Water | Soluble | The hydrophilic PEG10 chain is expected to confer significant water solubility. |
Experimental Protocol: Determining the Solubility of this compound
The following is a detailed methodology for the experimental determination of the solubility of this compound.
Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Water)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Generation of Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Incubation: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the excess, undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted supernatant sample by HPLC under the same conditions used for the calibration curve.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in utilizing and characterizing this compound, the following diagrams, generated using the DOT language, illustrate key workflows.
References
Mal-PEG10-Boc mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Mal-PEG10-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][][3][4] Its "mechanism of action" is not a direct biological effect but rather a sophisticated chemical functionality that enables the precise and stable connection of two distinct molecular entities. This guide provides a detailed exploration of the chemical principles governing this compound's utility, its applications, and the experimental protocols for its use.
The structure of this compound consists of three key components: a maleimide group, a ten-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[3] This combination of features provides a versatile tool for researchers to create complex biomolecular constructs with enhanced therapeutic potential.
Core Chemical Mechanism
The functionality of this compound is defined by the specific reactivity of its terminal groups. The overall mechanism is a two-step, orthogonal conjugation process that allows for the controlled assembly of bioconjugates.
Maleimide-Thiol Conjugation
The primary reactive site for initial bioconjugation is the maleimide group. Maleimides exhibit high selectivity for thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring. This results in the formation of a stable, covalent thioether bond.
This reaction is highly efficient under mild physiological conditions, typically at a pH range of 6.5 to 7.5. At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines, ensuring high specificity for cysteine residues. This site-specific conjugation is critical for creating homogeneous populations of bioconjugates with predictable properties and stoichiometries.
The Role of the PEG10 Spacer
The polyethylene glycol (PEG) spacer of ten ethylene glycol units serves several important functions:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the linker and the final bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG10 spacer provides spatial separation between the two conjugated molecules. This can be crucial for maintaining the biological activity of each component, for example, by preventing the drug from interfering with the antigen-binding site of an antibody.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established method for improving the pharmacokinetic properties of therapeutic proteins and peptides. The PEG spacer can help to increase the in vivo half-life of the conjugate by reducing renal clearance and protecting it from proteolytic degradation.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host immune system, thereby reducing its immunogenicity.
Boc-Protected Amine for Orthogonal Chemistry
The other end of the linker contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).
This protected amine allows for an orthogonal conjugation strategy. After the initial conjugation via the maleimide-thiol reaction, the Boc group can be selectively removed to expose the primary amine. This newly available amine can then be used for a second conjugation reaction, for instance, by forming an amide bond with a carboxyl group or an NHS ester. This stepwise approach provides precise control over the assembly of complex bioconjugates.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): In ADC development, the maleimide group can be used to attach the linker to cysteine residues on a monoclonal antibody. Following deprotection of the Boc group, a cytotoxic drug can be conjugated to the exposed amine. The resulting ADC can then selectively deliver the cytotoxic payload to cancer cells that express the target antigen.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The defined length of the PEG10 spacer is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Peptide and Protein Modification: The linker can be used for the site-specific modification of peptides and proteins to introduce new functionalities, such as fluorescent labels, imaging agents, or other bioactive molecules.
Quantitative Data
While specific quantitative data for this compound itself is not extensively published in the provided search results, the physicochemical properties of closely related and commercially available t-Boc-N-amido-PEG10 derivatives offer valuable insights.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| t-Boc-N-amido-PEG10-acid | C₂₈H₅₅NO₁₄ | 629.74 | Carboxyl group for amide bond formation. |
| t-Boc-N-amido-PEG10-NHS ester | C₃₂H₅₈N₂O₁₆ | 726.81 | NHS ester for reaction with primary amines. |
| m-PEG10-Boc | C₂₆H₅₂O₁₂ | 556.69 | A PEG-based PROTAC linker. |
Experimental Protocols
The following are generalized experimental protocols for the use of a Mal-PEG-Boc type linker in bioconjugation. Optimization will be required for specific applications.
Protocol 1: Maleimide-Thiol Conjugation
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein (e.g., an antibody) to generate free thiol groups. This can be achieved by incubation with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Subsequently, remove the reducing agent using a desalting column.
-
Reaction Setup: Dissolve the thiol-containing protein in a suitable buffer, typically with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS).
-
Linker Addition: Add the this compound linker to the protein solution. The molar ratio of linker to protein may need to be optimized to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted linker using dialysis, size-exclusion chromatography, or tangential flow filtration.
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected conjugate in an appropriate organic solvent such as dichloromethane (DCM) or dioxane. For protein conjugates, aqueous acidic conditions are used.
-
Acid Treatment: Add a solution of a strong acid, such as trifluoroacetic acid (TFA), to the dissolved conjugate. A typical concentration is 20-50% TFA in DCM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Acid: Remove the TFA and solvent, for example, by rotary evaporation or by precipitating the product with a non-polar solvent like cold diethyl ether.
-
Purification: Purify the deprotected conjugate using an appropriate method such as HPLC, dialysis, or a desalting column to remove residual acid and byproducts.
Protocol 3: Second Conjugation (e.g., with an NHS ester)
-
Reaction Setup: Dissolve the deprotected, amine-containing conjugate in a suitable buffer, typically with a pH between 7.2 and 8.5 (e.g., PBS or sodium bicarbonate buffer).
-
NHS Ester Addition: Add a solution of the NHS ester-activated molecule (e.g., a drug) to the conjugate solution with gentle mixing. The molar ratio will require optimization.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final bioconjugate to remove unreacted molecules and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the chemical mechanism and experimental workflow associated with this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: Role of a PEG linker in a PROTAC-mediated protein degradation pathway.
References
The Strategic Role of the PEG10 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers, particularly those with ten ethylene glycol units (PEG10), have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of PROTACs. This technical guide provides a comprehensive analysis of the role of the PEG10 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and developmental processes.
The Multifaceted Influence of the PEG Linker
The linker in a PROTAC is far more than a simple spacer; it is a critical determinant of the molecule's overall performance. The length, composition, and flexibility of the linker profoundly impact a PROTAC's solubility, cell permeability, and its capacity to orchestrate a productive ternary complex between the target protein and the E3 ligase.[1][2] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity and conformational flexibility, making them a popular choice in PROTAC design.[2][3]
Enhancing Solubility and Modulating Physicochemical Properties
A significant challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and bioavailability. The hydrophilic nature of PEG linkers effectively counteracts this, enhancing the solubility of the overall PROTAC molecule.[3] This improvement in solubility is crucial for formulation and in vivo applications. A longer PEG chain generally correlates with increased hydrophilicity.
Optimizing Ternary Complex Formation for Potent Degradation
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may introduce steric hindrance, preventing the two proteins from coming together, while an excessively long and flexible linker might not effectively constrain the proteins in the optimal orientation for ubiquitin transfer. The length of the PEG linker is therefore a critical parameter that must be empirically optimized for each specific target and E3 ligase pair. Studies have shown that systematic variation of PEG linker length can have a dramatic impact on the degradation efficiency of a PROTAC, as measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes quantitative data from a study on Bruton's tyrosine kinase (BTK) degraders, illustrating the impact of varying PEG linker length on degradation potency.
| PROTAC | Linker Composition | DC50 (nM) |
| BTK Degrader 1 | 0 PEG units | > 5000 |
| BTK Degrader 2 | 1 PEG unit | > 5000 |
| BTK Degrader 3 | 2 PEG units | ~1000 |
| BTK Degrader 4 | 3 PEG units | ~250 |
| BTK Degrader 5 | 4 PEG units | ~50 |
| BTK Degrader 6 | 5 PEG units | ~100 |
Data adapted from Zorba et al. This table clearly demonstrates the "linker-length dependent" effect on PROTAC efficacy, with a clear optimal length for achieving potent degradation.
Experimental Protocols
Synthesis of a PEG10-Containing PROTAC
This protocol outlines the solid-phase synthesis of a PROTAC utilizing a t-Boc-N-amido-PEG10-Br linker.
Materials:
-
E3 ligase ligand-functionalized resin (e.g., pomalidomide-resin)
-
t-Boc-N-amido-PEG10-Br
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
-
Target of Interest (POI) ligand with a carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling and Deprotection: Swell the E3 ligase ligand-functionalized resin in DMF. If the resin is Fmoc-protected, treat with 20% piperidine in DMF to remove the protecting group.
-
Linker Coupling: To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 equivalents) and DIPEA (4 equivalents) in DMF. Shake the reaction mixture at room temperature for 24 hours. Wash the resin with DMF, DCM, and MeOH.
-
Boc Deprotection: Treat the resin with a 1:1 mixture of DCM and TFA for 2 hours to remove the Boc protecting group.
-
POI Ligand Coupling: To the resin, add a solution of the POI ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. Shake the mixture at room temperature for 16 hours. Wash the resin with DMF, DCM, and MeOH.
-
Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water to release the final PROTAC.
-
Purification: Purify the crude PROTAC using reverse-phase HPLC.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
Procedure:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC at various concentrations over the chip to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: Flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface to measure the kinetics of ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability. This protocol is a general guideline and may require optimization for specific PROTACs due to their unique physicochemical properties.
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay: Add the PROTAC solution to the apical (A) side and measure its appearance on the basolateral (B) side over time (for A-to-B permeability). Conversely, add the PROTAC to the basolateral side and measure its appearance on the apical side (for B-to-A permeability).
-
Quantification: Analyze the concentration of the PROTAC in the receiver compartment at different time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.
Visualizing Key Processes in PROTAC Development
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of PROTAC action and a typical workflow for PROTAC development.
References
The Strategic Imperative of the Boc Protecting Group in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the precise control of reactive functional groups is paramount to the successful synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), labeled proteins, and peptide-based therapeutics. Among the arsenal of chemical tools available, the tert-butoxycarbonyl (Boc) protecting group stands out as a cornerstone for amine protection. Its strategic application ensures the sequential and site-specific modification of biomolecules, preventing unwanted side reactions and maximizing the yield and purity of the final conjugate. This technical guide provides a comprehensive exploration of the function of the Boc protecting group in bioconjugation, detailing its mechanism of action, providing quantitative data, outlining experimental protocols, and illustrating its role in complex workflows.
Core Principles: The Chemistry and Function of the Boc Group
The primary role of the Boc group is to reversibly mask the nucleophilic nature of primary and secondary amines.[1][2] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[3] The Boc group is prized for its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many common bioconjugation reactions.[3][4] However, its key advantage lies in its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without compromising the integrity of the broader biomolecule.
Mechanism of Protection and Deprotection
Boc Protection: The introduction of the Boc group is typically accomplished by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, along with tert-butanol and carbon dioxide as byproducts.
Boc Deprotection: The removal of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA is the initial step. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. To prevent side reactions from the reactive tert-butyl cation, scavengers such as anisole or thioanisole are often added to the deprotection mixture.
Quantitative Data on Boc Protection and Deprotection Strategies
The efficiency of Boc protection and deprotection steps is critical for the overall success of a bioconjugation strategy. The following tables summarize key quantitative data related to the use of the Boc protecting group.
| Parameter | Condition | Result | Reference |
| Deprotection Reagent | 55% TFA in DCM | Average peptide purity was found to be 9% higher than with 100% TFA. | |
| 100% TFA | Can lead to increased formation of omission analogs due to insufficient resin swelling in solid-phase peptide synthesis. | ||
| Synthesis Yield | Angiotensin III (8 amino acids) via Boc-SPPS | 90% | |
| Leu-Enkephalin (5 amino acids) in aqueous media via Boc-SPPS | 89% | ||
| N-Boc Protection Yield | 1,2,3,6-Tetrahydropyridine with Boc₂O and NaHCO₃ | 89% | |
| 3-Azabicyclo[3.3.0]octane with Boc₂O and NaHCO₃ | 93% |
| Parameter | Boc Strategy (Ac-Cys(Acm)-Ser(Bzl)-NH₂) | Fmoc Strategy (Ac-Cys(Trt)-Ser(tBu)-NH₂) | Reference |
| Crude Purity (Typical) | 75-85% | 70-90% | |
| Overall Yield (Typical) | 50-70% | 60-80% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Boc protection and deprotection in a laboratory setting. The following protocols provide step-by-step instructions for key procedures.
Protocol 1: N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH))
-
Base (optional, e.g., Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃))
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent.
-
If using a base, add it to the stirred solution of the amine.
-
Add Boc₂O (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude N-Boc protected amine.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Deprotection in Solution Phase
This protocol outlines the removal of the Boc group from a bioconjugate in solution.
Materials:
-
Boc-protected bioconjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected bioconjugate in anhydrous DCM.
-
Add TFA to the solution. The concentration of TFA can range from 25% to 50% in DCM.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical method such as TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in the removal of residual TFA.
-
The crude deprotected product can be purified by precipitation in a non-polar solvent like diethyl ether or by chromatography (e.g., HPLC).
Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single cycle of amino acid addition in Boc-SPPS.
Materials:
-
Resin-bound peptide with an N-terminal Boc group
-
50% TFA in DCM
-
DCM
-
N,N-Diisopropylethylamine (DIEA)
-
Boc-protected amino acid
-
Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC))
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Deprotection: Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resulting ammonium salt with a solution of DIEA in DCM to liberate the free amine.
-
Washing: Wash the resin with DCM.
-
Coupling: Dissolve the next Boc-protected amino acid and a coupling reagent like DCC in DMF. Add the activated amino acid solution to the resin and shake for 2 hours to form the new peptide bond.
-
Washing: Wash the resin with DCM, DMF, and MeOH to remove excess reagents and byproducts.
-
Repeat the cycle for the subsequent amino acids in the peptide sequence.
Visualizing Workflows and Logical Relationships
Diagrams are essential for understanding the complex sequences of events in bioconjugation. The following Graphviz diagrams illustrate key processes involving the Boc protecting group.
References
An In-depth Technical Guide to Maleimide-Thiol Chemistry: Reactivity, Stability, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The conjugation of maleimides with thiols represents a cornerstone of bioconjugation chemistry, prized for its efficiency and selectivity in creating stable covalent linkages between biomolecules. This Michael addition reaction is instrumental in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and various other functionalized biomolecules.[1] This guide provides a comprehensive overview of the core principles governing maleimide-thiol reactivity, detailed experimental protocols, and a summary of quantitative data to inform the design and execution of successful conjugation strategies.
Core Principles of Maleimide-Thiol Reactivity
The reaction between a maleimide and a thiol proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond.[2] This process is highly efficient and chemoselective for thiols, particularly within a specific pH range, leading to the formation of a stable succinimidyl thioether bond.[3][4]
Reaction Mechanism and Kinetics
The thiol-maleimide reaction is considered a "click chemistry" reaction due to its high yield, selectivity, and mild reaction conditions.[3] The reaction is driven by the electrophilicity of the maleimide's carbon-carbon double bond, which is activated by the two adjacent carbonyl groups. In polar solvents such as water or DMSO, the reaction can proceed efficiently without the need for a catalyst.
The rate of the reaction is dependent on several factors, including the pH of the medium and the pKa of the thiol. The active nucleophile is the thiolate anion (RS-), and its concentration increases with pH.
pH Dependence
The pH of the reaction buffer is a critical parameter that dictates both the rate and selectivity of the maleimide-thiol conjugation.
-
Optimal pH Range (6.5 - 7.5): This range offers the best compromise between reaction rate and selectivity for thiols. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the reaction with amines.
-
Acidic Conditions (pH < 6.5): The concentration of the reactive thiolate anion is reduced, leading to a significantly slower reaction rate.
-
Alkaline Conditions (pH > 7.5): The reaction with primary amines, such as the side chain of lysine residues, becomes a competitive side reaction, leading to a loss of selectivity. Furthermore, the maleimide group itself is susceptible to hydrolysis at higher pH, forming a non-reactive maleamic acid.
Stability of the Thioether Adduct
While the succinimidyl thioether bond is generally considered stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility can be a significant issue, particularly in vivo, where the presence of endogenous thiols like glutathione can lead to thiol exchange reactions and "payload migration".
Several strategies have been developed to enhance the stability of the maleimide-thiol linkage:
-
Hydrolysis of the Succinimide Ring: After conjugation, the succinimide ring can be hydrolyzed to form a stable succinamic acid thioether. This ring-opened product is significantly more resistant to retro-Michael reactions. While this hydrolysis occurs spontaneously, the rate can be slow for common N-alkyl maleimides. The use of maleimides with electron-withdrawing N-substituents can accelerate this stabilizing hydrolysis.
-
Transcyclization: In the specific case of conjugation to an N-terminal cysteine, the initial adduct can undergo an intramolecular transcyclization to form a more stable six-membered thiazine ring structure.
-
Alternative Reagents: Novel thiol-reactive reagents, such as phenyloxadiazolyl methyl sulfones (PODS), have been developed to form highly stable linkages that are not susceptible to retro-Michael reactions.
Competing Reactions and Side Products
A thorough understanding of potential side reactions is crucial for optimizing conjugation efficiency and ensuring the homogeneity of the final product.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This reaction results in the formation of a maleamic acid derivative, which is unreactive towards thiols. Therefore, it is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and to avoid storage in aqueous buffers.
Reaction with Amines
At pH values above 7.5, primary amines can react with the maleimide group, competing with the desired thiol reaction. This can lead to the formation of heterogeneous products, especially in proteins with numerous accessible lysine residues.
Thiazine Formation
When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide carbonyl group, leading to a rearrangement to a six-membered thiazine structure. This rearrangement is pH-dependent, with the rate increasing at basic pH. To avoid this, it is recommended to perform the conjugation at a slightly acidic pH (around 5) or to acetylate the N-terminal cysteine.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity and stability of maleimide-thiol adducts.
| Parameter | Value/Range | Conditions | Reference(s) |
| Optimal pH for Thiol Selectivity | 6.5 - 7.5 | Aqueous Buffer | |
| Relative Reaction Rate (Thiol vs. Amine) | ~1000:1 | pH 7.0 | |
| Optimal Maleimide:Thiol Molar Ratio (Peptide) | 2:1 | Room Temperature, 30 min, 10 mM HEPES pH 7.0 | |
| Optimal Maleimide:Thiol Molar Ratio (Nanobody) | 5:1 | Room Temperature, 2 h, PBS pH 7.4 | |
| Recommended Maleimide:Protein Molar Ratio (General) | 10:1 - 20:1 | Varies with protein |
| Adduct | Half-life (t1/2) | Conditions | Reference(s) |
| N-substituted Succinimide Thioethers (Ring-opened) | > 2 years | pH 7.4, 37°C | |
| Disulfide Bonds (for comparison) | 8 - 45 min | In the presence of glutathione |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation to a Protein
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule. Optimization of specific parameters such as molar ratios and incubation times may be required for each specific system.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent
-
Reaction Buffer: Degassed 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5
-
Reducing agent (optional, e.g., TCEP - Tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: DTT can also be used, but it must be removed before adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the maleimide-functionalized reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent maleimide dye.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent using a suitable method such as size-exclusion chromatography (e.g., Zeba™ Spin desalting columns), dialysis, or HPLC.
-
-
Characterization:
-
Characterize the resulting conjugate using appropriate analytical techniques such as UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol for Quantifying Free Thiols using Ellman's Reagent (DTNB)
This method can be used to determine the concentration of free thiols in a protein sample before and after conjugation.
Materials:
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol-containing sample
-
Cysteine or other thiol standard for generating a standard curve
Procedure:
-
Prepare a stock solution of DTNB.
-
Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).
-
Add the DTNB solution to the protein sample and the standards.
-
Incubate for a short period to allow for the reaction to complete.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
Caption: The Michael addition reaction of a maleimide with a thiol to form a stable succinimidyl thioether bond.
Caption: Competing side reactions of the maleimide functional group.
Caption: Pathways influencing the stability of the maleimide-thiol adduct.
Caption: A typical experimental workflow for maleimide-thiol conjugation.
References
Methodological & Application
Application Notes and Protocols for Mal-PEG10-Boc Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of proteins and peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. Site-specific conjugation allows for the precise attachment of moieties that can enhance therapeutic efficacy, improve pharmacokinetic profiles, or enable detection and imaging. The heterobifunctional linker, Maleimide-PEG10-tert-butyloxycarbonyl (Mal-PEG10-Boc), is a powerful tool for achieving such modifications. This linker features a maleimide group that selectively reacts with the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond.[1][][3] The molecule also contains a polyethylene glycol (PEG) spacer of ten ethylene glycol units, which enhances solubility and can reduce immunogenicity.[4] The other end of the linker is capped with a tert-butyloxycarbonyl (Boc) protecting group, which can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[4]
These application notes provide a detailed protocol for the conjugation of this compound to cysteine residues on proteins or peptides, followed by the deprotection of the Boc group to enable further functionalization.
Principle of the Method
The conjugation process is a two-step procedure:
-
Thiol-Maleimide Conjugation: The maleimide group of this compound reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction. This reaction is highly specific for thiols at a pH range of 6.5-7.5 and proceeds efficiently under mild, physiological conditions.
-
Boc Deprotection: Following the initial conjugation, the Boc protecting group is removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose a primary amine. This newly available amine can then be used for further modification, such as the attachment of fluorescent dyes, targeting ligands, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).
Quantitative Data Summary
The efficiency of the this compound conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction parameters and expected outcomes based on established maleimide-thiol conjugation chemistry.
| Parameter | Recommended Range | Remarks | Reference(s) |
| pH | 6.5 - 7.5 | Balances efficient thiol reactivity with minimizing hydrolysis of the maleimide group. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. | |
| Temperature | 4°C to 25°C | Room temperature is generally sufficient. Lower temperatures can be used to minimize potential side reactions. | |
| Reaction Time | 1 - 4 hours | The reaction is typically rapid, with significant conjugation occurring within the first hour. | |
| Molar Excess of this compound | 5 to 20-fold | A molar excess of the PEG reagent helps to drive the reaction to completion. The optimal ratio should be determined empirically. | |
| Typical Conjugation Efficiency | >80-90% | High efficiency can be achieved with optimized conditions. Efficiency can be assessed by techniques such as mass spectrometry or chromatography. |
Experimental Protocols
Materials and Reagents
-
Protein or peptide containing at least one accessible cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or N-acetylcysteine
-
Organic solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Boc Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
-
Analytical instruments: Spectrophotometer, LC-MS, or SDS-PAGE system
Protocol 1: Conjugation of this compound to Cysteine Residues
This protocol outlines the steps for the covalent attachment of this compound to a cysteine-containing protein or peptide.
Preparation of the Protein/Peptide
a. Dissolve the protein or peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
b. (Optional) Reduction of Disulfide Bonds: If the target cysteine residue is involved in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP or DTT and incubate for 1 hour at room temperature.
c. Remove the reducing agent using a desalting column or dialysis against the Conjugation Buffer. This step is critical as residual reducing agents will compete for the maleimide reagent.
Preparation of the this compound Reagent
a. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
Conjugation Reaction
a. Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein.
b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
c. Monitor the progress of the reaction using a suitable analytical technique such as LC-MS or SDS-PAGE to confirm the mass shift corresponding to the addition of the this compound moiety.
Quenching the Reaction
a. To stop the conjugation reaction, add a quenching reagent such as L-cysteine or N-acetylcysteine at a final concentration of approximately 100-fold molar excess over the initial amount of this compound.
b. Incubate for 1 hour at room temperature to ensure all unreacted maleimide groups are capped.
Purification of the Conjugate
a. Purify the this compound conjugated protein/peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Preparation for Deprotection
a. Lyophilize or evaporate the solvent from the purified this compound conjugate to obtain a dry pellet.
b. Dissolve the dried conjugate in anhydrous Dichloromethane (DCM).
Deprotection Reaction
a. In a chemical fume hood, add an equal volume of Trifluoroacetic acid (TFA) to the solution of the conjugate in DCM (to achieve a 50% v/v solution).
b. Incubate the reaction for 1-2 hours at room temperature.
c. Monitor the deprotection by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).
Removal of TFA and Purification
a. Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
b. Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein and discard the supernatant.
c. Wash the protein pellet with cold diethyl ether to remove any residual TFA.
d. Air-dry the protein pellet and resuspend the deprotected, amine-functionalized PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
Visualizations
References
Application Notes and Protocols for Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-thiol conjugation is a widely utilized bioconjugation technique that facilitates the specific and efficient covalent labeling of biomolecules.[1][2][3] This reaction involves the Michael addition of a thiol group (typically from a cysteine residue in a protein or a modified oligonucleotide) to the double bond of a maleimide ring, resulting in the formation of a stable thioether bond.[2][3] Its high selectivity for thiols under mild, physiological conditions makes it an ideal strategy for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.
This document provides detailed application notes on the reaction conditions for maleimide-thiol conjugation and comprehensive protocols for various applications.
Reaction Mechanism
The conjugation of a thiol to a maleimide proceeds through a Michael addition reaction. The thiol, in its more nucleophilic thiolate form, attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly efficient and specific for thiols within a certain pH range.
References
Application Notes and Protocols for Mal-PEG10-Boc in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and overall efficacy. Mal-PEG10-Boc is a heterobifunctional linker designed for ADC development, featuring a maleimide group for conjugation to antibody thiol groups, a 10-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent drug attachment.[1][]
These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of ADCs.
Properties and Mechanism of Action
The this compound linker offers a strategic approach to ADC synthesis. The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues of the antibody, typically after reduction of interchain disulfide bonds, to form a stable thioether linkage.[][3] The PEG10 spacer increases the solubility and stability of the ADC, potentially improving its pharmacokinetic profile.[] The Boc protecting group on the terminal amine allows for a controlled, two-step conjugation process. This group is stable under the conditions required for antibody-linker conjugation but can be efficiently removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used to attach a cytotoxic payload, often through an amide bond formation with an activated ester form of the drug.
Data Presentation
The use of a PEGylated linker such as this compound can significantly impact the physicochemical properties and biological performance of an ADC. Below are tables summarizing expected quantitative data based on typical ADC characterization.
Table 1: Physicochemical Properties of ADCs
| Property | ADC without PEG Linker | ADC with this compound Linker |
| Solubility in Aqueous Buffer | Low to Moderate | High |
| Aggregation Propensity | Moderate to High | Low |
| Drug-to-Antibody Ratio (DAR) | Variable (2-8) | Controlled (2-8) |
| In Vitro Plasma Stability | Moderate | High |
Note: Data is illustrative and actual values will depend on the specific antibody, payload, and conjugation conditions.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | ADC without PEG Linker (IC50) | ADC with this compound Linker (IC50) |
| Antigen-Positive Cell Line | 1.5 nM | 1.2 nM |
| Antigen-Negative Cell Line | >1000 nM | >1000 nM |
Note: IC50 values represent the concentration of ADC required to inhibit cell growth by 50% and are dependent on the specific cell line and payload used.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process involving antibody preparation, linker conjugation, Boc deprotection, and payload attachment.
Protocol 1: Antibody Reduction and Linker Conjugation
This protocol describes the generation of free thiol groups on a monoclonal antibody via reduction of interchain disulfide bonds, followed by conjugation with the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5, with 1 mM EDTA)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in conjugation buffer.
-
Reduction of Disulfide Bonds: Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. Incubate at 37°C for 30-60 minutes.
-
Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer. The purified, reduced antibody should be used immediately.
-
Linker Conjugation: Immediately add a 5-10 fold molar excess of the this compound solution to the reduced antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Reaction Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification of Antibody-Linker Conjugate: Purify the resulting mAb-PEG10-Boc conjugate from excess linker using a desalting column or size-exclusion chromatography (SEC).
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group from the antibody-linker conjugate to expose the primary amine.
Materials:
-
mAb-PEG10-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM) or a suitable buffer for the antibody
-
Desalting column or dialysis system
Procedure:
-
Preparation for Deprotection: The purified mAb-PEG10-Boc conjugate is prepared in a suitable solvent. For antibodies, this step requires careful optimization to maintain protein integrity. A common method for small molecules is to dissolve the conjugate in anhydrous DCM. For antibodies, a carefully controlled pH drop using a suitable acidic buffer might be an alternative.
-
Acid Treatment: Add TFA to the solution. The concentration and reaction time will need to be optimized, but a common starting point for small molecules is a solution of 20-50% TFA in DCM. For antibodies, much milder conditions would be required.
-
Reaction Incubation: Incubate at room temperature for 1-2 hours, monitoring the reaction progress.
-
Purification of Deprotected Conjugate: Remove the acid and byproducts. For small molecules, this is typically done by evaporation under vacuum. For antibodies, purification will require a desalting column or dialysis to exchange the buffer back to a neutral pH.
Protocol 3: Payload Conjugation
This protocol describes the attachment of the cytotoxic drug to the deprotected antibody-linker conjugate.
Materials:
-
Deprotected mAb-PEG10-NH2 conjugate
-
Activated drug payload (e.g., NHS ester of the drug) dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.5-8.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., SEC or hydrophobic interaction chromatography, HIC)
Procedure:
-
Payload Activation: The cytotoxic drug should have a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, for reaction with the primary amine on the linker.
-
Payload Conjugation: Add a molar excess of the activated drug payload to the deprotected antibody-linker conjugate solution. The reaction is typically performed at pH 7.5-8.5.
-
Reaction Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent to cap any unreacted NHS esters.
-
Final ADC Purification: Purify the final ADC from excess drug-linker and other reagents using SEC or HIC. HIC can also be used to determine the drug-to-antibody ratio (DAR).
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Application Notes and Protocols for the Synthesis of PROTACs utilizing a Mal-PEG10-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[3] This document provides a detailed protocol for the synthesis of a PROTAC utilizing a Maleimide-PEG10-Boc (Mal-PEG10-Boc) linker, offering a versatile platform for the development of novel protein degraders.
Introduction
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][4] This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable". The choice of the linker is paramount in PROTAC design as its length, composition, and flexibility dictate the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex formation.
The this compound linker features a maleimide group for conjugation to a cysteine residue on a protein ligand and a Boc-protected amine for the sequential attachment of an E3 ligase ligand. This modular approach allows for the systematic synthesis of PROTAC libraries with varying E3 ligase ligands for the optimization of degradation efficiency.
PROTAC Structure and Mechanism
The fundamental structure of a PROTAC and its mechanism of action are depicted below. The this compound linker serves to connect the target protein ligand and the E3 ligase ligand, facilitating the formation of the key ternary complex.
Caption: General structure of a PROTAC molecule.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a PROTAC using a PEG-based linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (HPLC) |
| POI Ligand-SH | ~300-500 | 100 | 1.0 | - | >95% |
| This compound | ~700-800 | 1.2-1.5 eq | 1.2 | - | >95% |
| Intermediate 1 | ~1000-1300 | - | - | 60-80% | >90% |
| E3 Ligase Ligand-COOH | ~250-450 | 1.0 | 1.0 | - | >98% |
| Final PROTAC | ~1250-1750 | - | - | 40-60% | >95% |
Experimental Protocol
This protocol outlines the solution-phase synthesis of a PROTAC using a this compound linker. The synthesis involves a two-step process: 1) conjugation of the POI ligand to the maleimide end of the linker, and 2) deprotection of the Boc group followed by coupling of the E3 ligase ligand.
Materials
-
POI Ligand with a free thiol group (POI-SH)
-
This compound
-
E3 Ligase Ligand with a carboxylic acid group (e.g., Pomalidomide)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, Milli-Q or equivalent
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reverse-phase C18 silica gel for flash chromatography
Step 1: Synthesis of POI Ligand-Linker Intermediate
This step involves the Michael addition of the thiol group of the POI ligand to the maleimide of the this compound linker.
-
To a solution of the POI Ligand-SH (1.0 eq) in anhydrous DMF, add DIPEA (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI Ligand-Linker intermediate.
Step 2: Boc Deprotection
This step removes the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.
-
Dissolve the POI Ligand-Linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC
This step involves the amide coupling of the deprotected linker intermediate with the E3 ligase ligand.
-
To a solution of the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC.
Characterization
The final PROTAC product and intermediates should be characterized by:
-
LC-MS: To confirm the molecular weight and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
HRMS: To confirm the accurate mass and elemental composition.
Experimental Workflow
The overall synthetic workflow is illustrated in the diagram below.
Caption: Synthetic workflow for PROTAC synthesis.
Ubiquitination-Proteasome Signaling Pathway
The synthesized PROTAC hijacks the cellular ubiquitination pathway to induce the degradation of the target protein. This process is outlined in the following diagram.
Caption: The Ubiquitin-Proteasome Pathway.
Conclusion
This document provides a detailed protocol for the synthesis of PROTACs using a this compound linker. The modular nature of this synthetic route allows for the facile generation of PROTAC libraries with varying E3 ligase ligands, which is crucial for optimizing degradation efficiency and pharmacokinetic properties. The successful synthesis, characterization, and application of these molecules hold significant promise for advancing targeted protein degradation as a therapeutic strategy.
References
Purifying Mal-PEG10-Boc Conjugated Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise purification of Mal-PEG10-Boc conjugated proteins is a critical step in ensuring the efficacy and safety of novel therapeutics. This document provides detailed application notes and protocols for the purification of proteins conjugated with a Maleimide-PEG10-Boc linker, a common strategy for enhancing the therapeutic properties of proteins.[1][2] The following sections outline the principles of purification, detailed experimental procedures, and methods for characterizing the final purified conjugate.
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely adopted technique to improve protein stability, solubility, and pharmacokinetic profiles.[2][3] The use of a heterobifunctional Maleimide-PEG10-Boc linker allows for site-specific conjugation to cysteine residues via the maleimide group, while the Boc (tert-butoxycarbonyl) protecting group on the terminal amine enables subsequent, specific modifications.[4] Purification is essential to remove unreacted protein, excess PEG reagent, and other process-related impurities.
General Workflow for Purification
The overall process for obtaining a purified this compound conjugated protein involves several key stages, from the initial conjugation reaction to the final characterization of the purified product.
Caption: General workflow for conjugation and purification.
Chromatographic Purification Techniques
A combination of chromatographic techniques is typically employed to achieve high purity of the conjugated protein. The choice of method depends on the physicochemical properties of the protein and the PEGylated conjugate.
| Chromatography Method | Principle of Separation | Primary Purpose in this Protocol | Typical Purity Achieved | Reference |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Removal of unreacted, low molecular weight this compound reagent. | >90% (removal of small molecules) | |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Separation of unconjugated protein from the PEGylated protein and separation of different PEGylated species. | >95% | |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High-resolution analysis of purity and separation of positional isomers. | Analytical Scale | |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | An alternative or supplementary method to IEX for separating PEGylated species. | Variable |
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation, purification, and characterization of a this compound conjugated protein.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the reaction between the maleimide group of the PEG linker and the sulfhydryl group of a cysteine residue on the protein.
Materials:
-
Cysteine-containing protein
-
This compound reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
PEG Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a 100-fold molar excess of a quenching reagent and incubate for 1 hour at room temperature.
Caption: Schematic of the maleimide conjugation reaction.
Protocol 2: Purification of the this compound Conjugated Protein
This two-step purification protocol utilizes SEC followed by IEX to isolate the desired conjugate.
Step 1: Size Exclusion Chromatography (SEC)
Purpose: To remove excess, unreacted this compound reagent.
Materials:
-
Crude conjugation reaction mixture
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
SEC Mobile Phase: PBS, pH 7.4
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the SEC mobile phase.
-
Load the crude reaction mixture onto the column.
-
Elute the protein conjugate with the mobile phase at a flow rate recommended by the column manufacturer.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Pool the fractions containing the protein peak, which will be the first major peak to elute.
Step 2: Ion Exchange Chromatography (IEX)
Purpose: To separate the unconjugated protein from the this compound conjugated protein. PEGylation shields the surface charges of the protein, altering its interaction with the IEX resin.
Materials:
-
Pooled fractions from SEC
-
IEX column (e.g., Mono Q for anion exchange or Mono S for cation exchange, depending on the protein's pI)
-
IEX Buffer A: e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange)
-
IEX Buffer B: e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (for anion exchange)
Procedure:
-
Equilibrate the IEX column with IEX Buffer A.
-
Load the SEC-purified sample onto the column.
-
Wash the column with Buffer A to remove any unbound molecules.
-
Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-100% over 30 minutes).
-
Collect fractions and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the pure conjugated protein. The PEGylated protein is expected to elute at a different salt concentration than the unconjugated protein.
-
Pool the fractions containing the pure conjugate.
Protocol 3: Boc Deprotection
Purpose: To remove the Boc protecting group and expose the terminal amine for subsequent modifications.
Materials:
-
Purified this compound conjugated protein
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Cold diethyl ether
-
Resuspension Buffer: PBS, pH 7.4
Procedure:
-
Lyophilize or carefully dry the purified conjugate.
-
Resuspend the dried protein in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
Air-dry the protein pellet and resuspend it in a suitable buffer.
Caption: The Boc deprotection reaction mechanism.
Characterization of the Purified Conjugate
Thorough characterization is essential to confirm the identity and purity of the final product.
| Analytical Technique | Information Obtained |
| SDS-PAGE | Confirmation of increased molecular weight due to PEGylation. |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirming the number of attached PEG chains. |
| RP-HPLC | Assessment of purity and detection of isomers. |
| SEC-HPLC | Analysis of aggregation and remaining impurities. |
By following these detailed protocols and employing the appropriate analytical techniques, researchers can successfully purify and characterize this compound conjugated proteins, paving the way for the development of advanced biotherapeutics.
References
Application Notes and Protocols for the Characterization of Mal-PEG10-Boc Conjugates
Introduction
The Maleimide-PEG10-Boc conjugate is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. It comprises three key functional components: a maleimide group for covalent linkage to thiol-containing molecules (e.g., cysteine residues in proteins), a discrete polyethylene glycol (PEG) chain with ten repeating units to enhance solubility and provide a defined spacer length, and a tert-butyloxycarbonyl (Boc) protected amine for subsequent modification after deprotection.
Accurate and comprehensive characterization is critical to ensure the identity, purity, and stability of the conjugate, which directly impacts the quality and efficacy of the final bioconjugate. These application notes provide detailed protocols for the analytical techniques required to fully characterize Mal-PEG10-Boc conjugates.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Proton NMR (¹H NMR) provides detailed information on the chemical environment of all protons in the molecule, allowing for the identification and verification of each key functional group: the maleimide ring, the PEG backbone, and the Boc protecting group. By integrating the signals, one can confirm the ratio of these components, verifying the structure of the conjugate. The purity and functionalization of polyethylene glycols are often characterized by 1H NMR spectroscopy[1][2][3].
Data Presentation: Expected ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shifts for a this compound conjugate dissolved in Chloroform-d (CDCl₃).
| Functional Group | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Maleimide | -CH=CH- | ~6.7 | Singlet (s) | 2H |
| PEG Chain | -O-CH₂-CH₂-O- | ~3.6-3.7 | Multiplet (m) | 40H |
| Boc Group | -C(CH₃)₃ | ~1.4 | Singlet (s) | 9H |
| Adjacent to Mal | -N-CH₂- | ~3.8 | Triplet (t) | 2H |
| Adjacent to Boc | -NH-CH₂- | ~3.4 | Multiplet (m) | 2H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the this compound conjugate.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrument Parameters (400 MHz Spectrometer) :
-
Pulse Sequence : Standard ¹H acquisition.
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : ~4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans to achieve adequate signal-to-noise.
-
Temperature : 25°C.
-
-
Data Analysis :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate all peaks corresponding to the conjugate.
-
Verify the proton ratios by normalizing the integration values to a known peak (e.g., the 9 protons of the Boc group).
-
Assign all peaks to their respective protons in the structure. For large polymers, it is important to correctly assign the 13C coupled 1H peaks to accurately determine molecular weight and conjugation efficacy[1][3].
-
Molecular Weight Verification by Mass Spectrometry (MS)
Application Note
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the this compound conjugate. Electrospray Ionization (ESI) is the preferred method for such molecules, providing high accuracy and sensitivity. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental formula with high confidence. Due to the affinity of the PEG chain for alkali metals, sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts are commonly observed alongside the protonated molecule ([M+H]⁺). Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing PEGylated proteins and related impurities.
Data Presentation: Expected m/z Values
| Ion Species | Formula | Calculated Exact Mass | Expected m/z |
| [M+H]⁺ | C₃₀H₅₂N₃O₁₄⁺ | 690.3498 | 690.35 |
| [M+Na]⁺ | C₃₀H₅₁N₂O₁₄Na⁺ | 712.3317 | 712.33 |
| [M+K]⁺ | C₃₀H₅₁N₂O₁₄K⁺ | 728.3057 | 728.31 |
Note: The exact mass is calculated for the most abundant isotopes.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation :
-
Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography Parameters (for impurity separation) :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% to 95% B over 10 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 2-5 µL.
-
-
Mass Spectrometry Parameters (ESI-QTOF) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Mass Range : 100 - 1500 m/z.
-
Capillary Voltage : 3.5 - 4.5 kV.
-
Source Temperature : 120 - 150°C.
-
Desolvation Gas Flow : 600 - 800 L/hr.
-
-
Data Analysis :
-
Extract the total ion chromatogram (TIC) to assess sample purity.
-
Generate the mass spectrum for the main peak.
-
Identify the m/z values for the molecular ions ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the observed m/z values to the calculated exact masses. The deviation should be less than 5 ppm for HRMS.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the this compound conjugate and for monitoring related impurities, such as the hydrolyzed maleimide form. Reversed-phase HPLC (RP-HPLC) separates compounds based on hydrophobicity and is highly effective for this analysis. A stability-indicating method is crucial, as the maleimide group is susceptible to hydrolysis. The use of a charged surface hybrid (CSH) C18 column can provide excellent selectivity for the parent compound and its hydrolysis products.
Data Presentation: Representative HPLC Purity Analysis
| Peak ID | Compound | Expected Retention Time (min) | Area % |
| 1 | Maleimide Hydrolysis Product | ~5.2 | < 1.0% |
| 2 | This compound | ~6.5 | > 95.0% |
| 3 | Other Impurity | Varies | < 0.5% |
Note: Retention times are hypothetical and will depend on the specific system and conditions.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation :
-
Prepare a stock solution of the conjugate at 1 mg/mL in acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Dilute as needed to be within the linear range of the detector.
-
-
HPLC Instrument Parameters :
-
Column : CSH C18 or standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient : A linear gradient suitable for separating the main peak from impurities (e.g., 20% to 80% B over 15 minutes).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 214 nm and 300 nm (Maleimide absorbs weakly around 300 nm).
-
Injection Volume : 10 µL.
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound conjugate by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Identify and quantify any significant impurities.
-
Functional Group Confirmation by FTIR Spectroscopy
Application Note
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the this compound structure. It is particularly useful for identifying the characteristic vibrations of the PEG ether linkages, the carbamate of the Boc group, and the carbonyl groups of the maleimide. A notable feature in the IR spectra of PEG-containing systems is the intense C-O-C peak around 1100 cm⁻¹.
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| PEG Chain | C-O-C stretch (ether) | ~1100 (strong, broad) |
| Boc Group | C=O stretch (carbamate) | ~1700-1720 |
| Maleimide | C=O stretch (imide) | ~1700-1780 |
| Amine/Amide | N-H stretch/bend | ~3300-3400 / ~1510-1540 |
| Alkyl | C-H stretch | ~2850-2950 |
Experimental Protocol: FTIR-ATR
-
Sample Preparation :
-
Place a small amount (1-2 mg) of the solid this compound conjugate directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters :
-
Mode : Attenuated Total Reflectance (ATR).
-
Spectral Range : 4000 - 600 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Analysis :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of the required functional groups.
-
Monitoring Boc Group Deprotection
Application Note
The removal of the Boc protecting group is a critical step to unmask the primary amine for subsequent conjugation. This reaction is typically performed under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Monitoring the reaction progress is essential to ensure complete deprotection without causing degradation of other functional groups, such as the maleimide ring. LC-MS is the ideal technique for this, as it can simultaneously track the disappearance of the starting material and the appearance of the deprotected product.
Experimental Protocol: Monitoring Boc Deprotection by LC-MS
-
Reaction Setup :
-
Dissolve the this compound conjugate in a suitable solvent (e.g., Dichloromethane, DCM).
-
Add the deprotecting agent (e.g., 20-50% TFA in DCM).
-
Stir the reaction at room temperature.
-
-
Time-Point Sampling :
-
At various time points (e.g., t=0, 15 min, 30 min, 1 hr), withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a neutralizing buffer or a large volume of the initial HPLC mobile phase.
-
-
LC-MS Analysis :
-
Analyze each time-point sample using the LC-MS protocol described in Section 2.
-
Data to Monitor :
-
Starting Material : this compound (m/z = 690.35 [M+H]⁺)
-
Product : Mal-PEG10-NH₂ (m/z = 590.30 [M+H]⁺)
-
-
-
Data Analysis :
-
Generate extracted ion chromatograms (EICs) for the m/z values of both the starting material and the product.
-
Plot the peak areas of both species against time to determine the reaction endpoint. The reaction is complete when the peak for the starting material is no longer detectable.
-
Visualizations
Caption: Overall workflow for the purification and analytical characterization of this compound.
Caption: Logical relationship between molecular structure and key analytical techniques.
Caption: Experimental workflow for monitoring the Boc deprotection reaction via LC-MS.
References
Application Notes and Protocols for Mal-PEG10-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of Mal-PEG10-Boc
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[3][4][5] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This compound is a versatile, heterobifunctional linker featuring a maleimide group, a ten-unit polyethylene glycol (PEG) chain, and a Boc-protected amine. The maleimide group allows for covalent conjugation to cysteine residues on a protein or ligand, while the Boc-protected amine provides a handle for further chemical modification after deprotection. The PEG10 chain enhances solubility and provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, along with representative data to guide researchers in their drug discovery efforts.
Data Presentation: Efficacy of PROTACs with PEG Linkers
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing this compound is often proprietary, the following tables summarize the performance of PROTACs with similar PEG linkers against various targets, providing a benchmark for expected efficacy.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC Name | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | PEG/Alkyl | RS4;11 | <1 | >95 |
| dBET1 | JQ1 | PEG | HeLa | 4.3 | >98 |
| MZ1 | JQ1 | PEG | HeLa | 24 | >90 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Degradation Efficacy of FLT3-Targeting PROTACs with PEG Linkers
| PROTAC Name | Target Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| FLT3 Degrader-1 | Quizartinib | PEG | MV4-11 | 8.2 | >95 |
| FLT3 Degrader-2 | Gilteritinib | PEG/Alkyl | MOLM-14 | 5.1 | >90 |
Data is representative and compiled from various sources for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing targeted protein degradation studies.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Caption: Logical relationships in PROTAC design and function.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the conjugation of a POI ligand containing a free thiol group to the maleimide moiety of this compound, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Conjugation of POI Ligand to this compound
-
Dissolve POI Ligand: Dissolve the POI ligand (containing a free thiol group) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and phosphate-buffered saline (PBS), pH 7.4.
-
Add this compound: Add this compound (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired conjugate.
-
Purification: Upon completion, purify the product by preparative high-performance liquid chromatography (HPLC) to obtain the POI-PEG10-Boc intermediate.
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Boc Deprotection: Dissolve the POI-PEG10-Boc intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v). Stir the mixture at room temperature for 1-2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
Amide Coupling:
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.2 eq) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.
-
Add a solution of the deprotected POI-PEG10-NH2 intermediate (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
-
Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol details the assessment of target protein degradation in cells treated with a PROTAC.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of protein remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability after PROTAC treatment to determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well) in 90 µL of culture medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability versus the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: NanoBRET™ Ternary Complex Formation Assay
This in-cell assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).
-
Cell Seeding: Seed the transfected cells into a 96-well white plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition: Add the Nano-Glo® Vivazine™ Substrate (donor substrate) to all wells.
-
BRET Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex. Plot the NanoBRET™ ratio against the PROTAC concentration.
References
- 1. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Strategies Using Heterobifunctional Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional linkers are indispensable tools in modern bioconjugation, enabling the covalent linkage of two different biomolecules with high specificity and control.[1] These reagents possess two distinct reactive groups, allowing for sequential and directed conjugation, which minimizes the formation of undesirable homodimers or polymers often associated with homobifunctional linkers.[2][3] The versatility of heterobifunctional linkers makes them central to a wide array of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins for biosensors, and the preparation of probes for cellular imaging.[3][4]
The general architecture of a heterobifunctional linker comprises two different reactive moieties separated by a spacer arm. The choice of reactive groups is dictated by the available functional groups on the target biomolecules (e.g., primary amines, sulfhydryls, carboxyls), while the composition and length of the spacer arm can influence the stability, solubility, and steric accessibility of the final bioconjugate. Polyethylene glycol (PEG) spacers, for instance, are often incorporated to enhance the hydrophilicity and bioavailability of the conjugated molecule.
Common Heterobifunctional Ligation Chemistries
The selection of an appropriate crosslinker is critical for successful bioconjugation. A variety of chemistries are employed to target specific functional groups on biomolecules.
-
Amine-to-Sulfhydryl Ligation : This is one of the most prevalent strategies in bioconjugation. It typically involves an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) and a maleimide group that targets sulfhydryl groups (e.g., on cysteine residues). The significant difference in the optimal pH for these reactions allows for a highly controlled, two-step conjugation process.
-
"Click Chemistry" Ligation : This category encompasses bioorthogonal reactions that proceed with high efficiency and specificity in complex biological environments. A prominent example is the strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-free click chemistry. Linkers such as DBCO-PEG-NHS ester are used to first label a biomolecule with a dibenzocyclooctyne (DBCO) group, which then reacts specifically with an azide-tagged molecule.
-
Carbonyl-Reactive Ligation : Heterobifunctional linkers with a hydrazide moiety can react with aldehyde or ketone groups. These are particularly useful for conjugating to glycoproteins after periodate oxidation of their sugar residues.
-
Photoreactive Ligation : These linkers incorporate a photoreactive group (e.g., aryl azide, diazirine) that becomes reactive upon exposure to UV light. This allows for "on-demand" conjugation to nearby molecules.
Quantitative Data for Common Heterobifunctional Linkers
The following table summarizes key quantitative parameters for several common heterobifunctional crosslinkers to aid in their selection.
| Crosslinker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Features |
| SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | 334.32 | Non-cleavable, commonly used for ADCs. |
| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | 436.37 | Water-soluble version of SMCC. |
| DBCO-PEG4-NHS ester | NHS-ester (Amine) | DBCO (Azide) | 27.2 | 543.58 | Used for copper-free click chemistry; PEG spacer enhances solubility. |
| MPBH | Hydrazide (Carbonyl) | Maleimide (Sulfhydryl) | 13.5 | 303.3 | For conjugating glycoproteins to sulfhydryl-containing molecules. |
| NHS-ASA | NHS-ester (Amine) | Aryl Azide (Photoreactive) | 10.6 | 304.23 | Photoreactive crosslinker for UV-activated conjugation. |
Experimental Workflow Diagrams
Caption: General workflow for a two-step bioconjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Copper-free click chemistry conjugation workflow.
Experimental Protocols
Protocol 1: Antibody-Small Molecule Conjugation using SMCC
This protocol details a two-step process for conjugating a small molecule containing a sulfhydryl group to an antibody using the SMCC crosslinker.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Equilibrate the SMCC vial to room temperature before opening. b. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use. c. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be below 10% to prevent protein denaturation. d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle stirring.
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with Reaction Buffer.
-
Conjugation with Sulfhydryl-Containing Molecule: a. The molecule to be conjugated must have a free (reduced) sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent. b. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the antibody-small molecule conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess small molecule and quenching reagent.
Protocol 2: Oligonucleotide-Antibody Conjugation via Copper-Free Click Chemistry
This protocol outlines the conjugation of an azide-modified oligonucleotide to an antibody using a DBCO-PEG-NHS ester linker.
Materials:
-
Antibody (1-5 mg/mL in amine- and azide-free buffer, e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Azide-modified oligonucleotide
-
Desalting columns
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Labeling with DBCO-PEG-NHS Ester: a. Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening. b. Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. c. Add a 20- to 30-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution. d. Incubate the reaction at room temperature for 60 minutes.
-
Quenching and Removal of Excess Crosslinker: a. Add Quenching Buffer to a final concentration of 50-100 mM to quench the unreacted NHS ester. b. Incubate for 15 minutes at room temperature. c. Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with Reaction Buffer.
-
SPAAC Reaction with Azide-modified Oligonucleotide: a. Add the azide-containing oligonucleotide to the purified DBCO-labeled antibody. A 5- to 10-fold molar excess of the azide molecule is recommended. b. Incubate the reaction for 4-12 hours at room temperature. Incubation at 4°C may require longer reaction times.
-
Purification: a. Purify the final conjugate using size-exclusion chromatography or another appropriate chromatographic method to remove the excess azide-containing molecule.
-
Characterization: a. Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight. b. Assess the purity of the conjugate by SEC-HPLC. c. Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-PEG10-Boc Conjugation
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Maleimide-PEG10-Boc conjugation chemistry. Our goal is to help you optimize your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction and why is it critical?
A1: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2] This range is a critical compromise:
-
Below pH 6.5: The reaction rate slows significantly because the thiol group (-SH) is less likely to be in its more reactive thiolate anion (-S⁻) form.[1][2]
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[3] Additionally, side reactions with primary amines, such as the ε-amino group of lysine residues, become more prevalent, reducing the selectivity of the conjugation. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Q2: I'm observing very low or no conjugation. What are the most likely causes?
A2: Low or no yield in a maleimide conjugation reaction typically stems from one of four main issues:
-
Inactive Maleimide Reagent: The maleimide group on your Mal-PEG10-Boc is prone to hydrolysis in aqueous solutions. If the reagent was stored improperly or dissolved in aqueous buffer too long before use, it may be inactive. Always prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before the experiment.
-
Unavailable Thiol Groups: The target thiol groups on your molecule (e.g., cysteine residues in a peptide) may be oxidized and forming disulfide bonds (-S-S-). Maleimides only react with free thiols (-SH).
-
Incorrect Buffer Conditions: The pH may be outside the optimal 6.5-7.5 range. Alternatively, your buffer may contain competing nucleophiles. Thiol-containing reagents (like DTT or β-mercaptoethanol) will compete directly with your target molecule, while amine-based buffers (like Tris) can react at pH levels above 7.5.
-
Insufficient Molar Ratio: The concentration of the this compound reagent may be too low to drive the reaction to completion.
Q3: What molar ratio of this compound to my thiol-containing molecule should I use?
A3: A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to ensure the reaction proceeds efficiently. However, the optimal ratio is highly dependent on the specific reactants. For instance, steric hindrance in large molecules may require different ratios. Optimization is key; for a small peptide like cRGDfK, a 2:1 maleimide-to-thiol ratio was found to be optimal, while a larger nanobody required a 5:1 ratio for best results.
Q4: How can I prevent the thiol groups on my protein/peptide from re-oxidizing during the reaction?
A4: Thiol oxidation is a common issue, often catalyzed by dissolved oxygen or metal ions. To prevent this:
-
Degas Buffers: Before the reaction, degas all buffers by applying a vacuum or by bubbling an inert gas like argon or nitrogen through the solution.
-
Use a Chelating Agent: Include 1-5 mM of a chelating agent like EDTA in your reaction buffer to sequester divalent metal ions that can catalyze oxidation.
-
Work on Ice: When not incubating at a specific temperature, keeping your solutions on ice can help slow down the rate of oxidation.
Q5: What are the primary side reactions I should be aware of?
A5: Besides maleimide hydrolysis, the main side reactions include:
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is potentially reversible, especially in an environment rich in other thiols (like glutathione in vivo). This can lead to the transfer of your PEG linker to other molecules.
-
Thiazine Rearrangement: This occurs specifically when conjugating to a peptide with an N-terminal cysteine. The N-terminal amine can attack the succinimide ring, leading to a stable six-membered thiazine ring. This is more prominent at neutral or basic pH and can be minimized by performing the conjugation at a more acidic pH (e.g., pH 5.0-6.0) or by acetylating the N-terminus.
Troubleshooting Guide
This guide addresses specific problems encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed Maleimide Reagent: this compound was exposed to aqueous conditions for too long before use. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before starting the conjugation. |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Pre-treat your thiol-containing molecule with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes at room temperature. | |
| Suboptimal pH: Reaction buffer pH is too low (<6.5) or too high (>7.5). | Ensure the reaction buffer (e.g., PBS, HEPES) is freshly prepared and the pH is confirmed to be within the 6.5-7.5 range. | |
| Competing Nucleophiles in Buffer: Buffer contains thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris). | Use a thiol-free, non-amine buffer like PBS or HEPES. If a reducing agent like DTT was used, it must be completely removed via a desalting column or dialysis before adding the maleimide reagent. | |
| Insufficient Molar Ratio: The concentration of this compound is not high enough to drive the reaction. | Optimize the molar ratio. Start with a 10-20 fold excess of this compound and test different ratios to find the optimum for your specific molecule. | |
| Poor Reproducibility | Thiol Re-oxidation: Inconsistent levels of free, reactive thiols between experiments. | Always use freshly degassed buffers. Consistently add a chelating agent like EDTA (1-5 mM) to the reaction buffer. |
| Inconsistent Reagent Activity: Age or storage conditions of the this compound solid or stock solution. | Store solid this compound at -20°C, protected from moisture. Prepare fresh DMSO/DMF stock solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Protein Aggregation / Precipitation | Suboptimal Buffer Conditions: pH or ionic strength of the buffer is destabilizing the protein. | Ensure the reaction pH is well within the stability range of your protein. Optimize buffer salt concentration if necessary. |
| Solvent Shock: Adding a large volume of organic solvent (from the maleimide stock) too quickly. | Add the this compound stock solution dropwise to the protein solution while gently stirring. Keep the final organic solvent concentration low (typically <10%). | |
| Unidentified Byproducts | Reaction with Amines: Conjugation occurred at a pH > 7.5, leading to reaction with lysine residues. | Lower the reaction pH to the 6.5-7.0 range to maximize selectivity for thiols. |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine resulted in rearrangement. | If possible, avoid using peptides with an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (e.g., 5.0-6.0) to keep the N-terminal amine protonated. |
Data Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and maleimide stability. |
| Temperature | 20-25°C (RT) or 4°C | Room temperature for 1-4 hours is common. 4°C overnight can be used for sensitive proteins. |
| Reaction Time | 30 minutes - Overnight | Dependent on reactants, temperature, and concentration. Monitor reaction progress if possible. |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. Lower ratios (e.g., 2:1 to 5:1) may be optimal for some systems. |
| Buffer System | PBS, HEPES | Use non-amine, thiol-free buffers. Degas buffers and add 1-5 mM EDTA to prevent thiol oxidation. |
Table 2: Example Molar Ratios for Optimized Yields
| Thiol-Containing Molecule | Optimal Maleimide:Thiol Ratio | Reported Conjugation Efficiency |
|---|---|---|
| cRGDfK (cyclic peptide) | 2:1 | 84 ± 4% |
| 11A4 Nanobody | 5:1 | 58 ± 12% |
Visual Guides and Protocols
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting decision tree for low conjugation yield.
General Experimental Workflow
Caption: General workflow for this compound conjugation.
Detailed Experimental Protocol
This protocol provides a general procedure for conjugating this compound to a thiol-containing protein. Concentrations and volumes should be optimized for your specific application.
1. Preparation of Protein and Buffers a. Prepare a conjugation buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer (e.g., 100 mM), pH 7.0-7.5. b. Degas the buffer by applying a vacuum for at least 15 minutes or by bubbling argon/nitrogen gas through it. Add EDTA to a final concentration of 1-5 mM. c. Dissolve your protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
2. Reduction of Disulfide Bonds (If Necessary) a. If your protein contains disulfide bonds that need to be reduced to expose free thiols, prepare a stock solution of Tris(2-carboxyethyl)phosphine (TCEP). b. Add a 10-100 fold molar excess of TCEP to the protein solution. c. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide reagent.
3. Preparation of this compound Reagent a. Immediately before use , allow the solid this compound reagent to warm to room temperature. b. Dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Vortex briefly to ensure it is fully dissolved.
4. Conjugation Reaction a. Add the desired molar excess (e.g., starting with a 10-20 fold excess) of the this compound stock solution to the protein solution. b. Add the stock solution slowly while gently stirring or vortexing the protein solution to prevent precipitation. c. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
5. Quenching and Purification a. (Optional) To stop the reaction and quench any unreacted maleimide groups, add a small molecule thiol like free cysteine or β-mercaptoethanol to the mixture. b. Remove excess this compound reagent and other byproducts to obtain the purified conjugate. This is typically achieved using a desalting column (size-exclusion chromatography) or through dialysis against the conjugation buffer.
6. Analysis and Storage a. Analyze the purified conjugate to determine the conjugation efficiency and purity using appropriate methods such as HPLC, Mass Spectrometry (MS), or SDS-PAGE. b. For short-term storage, keep the purified conjugate at 4°C. For long-term storage, it may be snap-frozen in liquid nitrogen and stored at -80°C, potentially with a cryoprotectant like glycerol, depending on the protein's stability.
References
Technical Support Center: Maleimide-Based Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with maleimide hydrolysis during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up to form a maleamic acid. This resulting compound is unreactive towards the sulfhydryl groups (thiols) on proteins or other biomolecules.[1] This side reaction is problematic as it reduces the efficiency of the conjugation reaction, leading to lower yields of the desired conjugate and can introduce impurities that complicate the purification process.[1]
Q2: What are the main factors that influence the rate of maleimide hydrolysis?
A2: The primary factors influencing the rate of maleimide hydrolysis are pH and temperature. The rate of hydrolysis significantly increases with a rise in pH.[1] While the conjugation reaction itself is also pH-dependent, it is crucial to maintain a balance that favors the desired reaction over hydrolysis. Higher temperatures also accelerate the rate of hydrolysis.[1]
Q3: What is the optimal pH range for maleimide conjugation to minimize hydrolysis?
A3: The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5.[2] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low. At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than their reaction with amines. Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and competitive reactions with free amines can also occur.
Q4: How should I store my maleimide-containing reagents to prevent premature hydrolysis?
A4: Maleimide-containing reagents should be stored as a dry powder or dissolved in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is recommended to prepare aqueous solutions of maleimides immediately before use. If short-term aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.
Troubleshooting Guide: Low Conjugation Yield
Low conjugation efficiency is a common issue that can be attributed to several factors, including the hydrolysis of the maleimide reagent. This guide provides a systematic approach to troubleshooting and improving your conjugation yield.
| Potential Cause | Recommended Action | Detailed Explanation |
| Maleimide Hydrolysis | Optimize reaction buffer pH to 6.5-7.5. | The most critical factor to prevent maleimide hydrolysis is maintaining the pH within this optimal range. Prepare fresh buffers and verify the pH before starting the experiment. |
| Perform the reaction at a lower temperature (e.g., 4°C). | While this may slow down the conjugation reaction, it will also significantly reduce the rate of hydrolysis. You may need to increase the reaction time to compensate. | |
| Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF. | Avoid pre-mixing maleimide reagents in aqueous buffers for extended periods before adding them to your protein solution. | |
| Thiol Oxidation | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP. | Maleimides react with free thiols (-SH), not oxidized disulfide bonds (S-S). Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide. |
| Degas buffers to remove dissolved oxygen. | Dissolved oxygen can promote the re-oxidation of free thiols to disulfide bonds. | |
| Include a chelating agent like EDTA (1-5 mM) in the reaction buffer. | Metal ions can catalyze the oxidation of thiols. EDTA will sequester these ions. | |
| Incorrect Stoichiometry | Optimize the molar ratio of maleimide to thiol. | A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically. For smaller peptides, a 2:1 ratio might be optimal, while larger molecules may require a 5:1 ratio. |
| Steric Hindrance | Optimize the linker length or conjugation strategy. | For large biomolecules, the reactive sites may be sterically hindered. Using a maleimide reagent with a longer linker arm may improve accessibility. |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general workflow for the conjugation of a maleimide-containing molecule to a protein with available free thiols.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed. Consider adding 1-5 mM EDTA.
-
Reducing agent (optional): TCEP hydrochloride
-
Quenching reagent: Cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If your protein contains disulfide bonds that need to be labeled, reduce them first. Add TCEP to the protein solution to a final concentration of 1-5 mM and incubate for 20-30 minutes at room temperature. If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide. TCEP does not require removal.
-
Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can be beneficial.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.
-
Purification: Purify the conjugate to remove unreacted maleimide, quenching reagent, and any byproducts using a suitable method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
Quantification of Maleimide Hydrolysis Rate
This protocol allows for the monitoring of maleimide hydrolysis by spectrophotometry.
Materials:
-
Maleimide-containing compound
-
Spectrophotometer
-
A series of buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare a concentrated stock solution of the maleimide compound in anhydrous DMSO or DMF.
-
Determine the maximum absorbance wavelength (λmax) of the maleimide, which is typically around 302 nm.
-
Dilute the stock solution into the different pH buffers to a final concentration that provides an absorbance reading within the linear range of the spectrophotometer.
-
Immediately after dilution, begin monitoring the absorbance of the solution at the λmax over time.
-
A decrease in absorbance indicates the hydrolysis of the maleimide ring. The rate of hydrolysis can be calculated from the change in absorbance over time.
Visualizations
Caption: Desired reaction pathway versus the competing hydrolysis side reaction.
Caption: Troubleshooting logic for addressing low conjugation yield.
References
Technical Support Center: Mal-PEG10-Boc Conjugations
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG10-Boc conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Q2: My maleimide-functionalized molecule is losing reactivity in aqueous solution. What is happening?
Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that accelerates with increasing pH.[1] This hydrolysis opens the maleimide ring to form a non-reactive maleamic acid, rendering it incapable of reacting with thiols. It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1]
Q3: What is the purpose of the Boc protecting group in this compound?
The tert-butyloxycarbonyl (Boc) group is a protecting group for a primary amine. It allows for a sequential conjugation strategy. First, the maleimide group is reacted with a thiol-containing molecule. Subsequently, the Boc group can be removed under mild acidic conditions to expose the amine for further functionalization.
Q4: How can I improve the in-vivo stability of my maleimide conjugate?
The thiosuccinimide bond formed is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione. To improve stability, post-conjugation hydrolysis of the thiosuccinimide ring can be induced. This forms a stable, ring-opened succinamic acid thioether that is not prone to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 9.2). Some next-generation maleimides are designed to "self-hydrolyse" after conjugation.
Q5: Can the PEG chain in my this compound conjugate degrade?
While the C-S linkage in a maleimide-thiol conjugate is generally considered stable after ring-opening hydrolysis, some studies have observed a thiol-independent thioether cleavage in PEG-maleimide modified proteins, leading to the loss of the intact PEG chain. This degradation can be detected even at physiological temperature and pH, although the rate is relatively slow.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Reagent | Prepare aqueous solutions of this compound immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines or free thiols. |
| Oxidation of Thiols | Disulfide bonds in proteins must be reduced to free thiols before conjugation. Use a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize dissolved oxygen and prevent re-oxidation of thiols. |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the this compound reagent to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point. |
Issue 2: Off-Target Labeling (e.g., on Lysine Residues)
| Possible Cause | Troubleshooting Step |
| High Reaction pH | Maintain the reaction pH at or below 7.5. Above this pH, the reaction with primary amines (like lysine) becomes more competitive. |
| Presence of Primary or Secondary Amines in Buffer | Avoid buffers containing amines, such as Tris, especially if running the reaction at a pH above 7.5. Use buffers like PBS or HEPES. |
Issue 3: Instability of the Conjugate (Loss of Payload)
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | After conjugation, consider inducing hydrolysis of the thiosuccinimide ring to form a more stable ring-opened structure. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., 9.2) or for an extended period. |
| Thiol Exchange with Other Molecules | Purify the conjugate promptly after the reaction to remove any excess unconjugated maleimide and other reactive species. |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction | Side Reactions | Recommendation |
| < 6.5 | Slow thiol-maleimide reaction | - | Use only if the target molecule is unstable at higher pH. Expect longer reaction times. |
| 6.5 - 7.5 | Chemoselective reaction with thiols | Minimal | Optimal range for specific thiol conjugation. The reaction with thiols is ~1,000x faster than with amines at pH 7.0. |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | Increased rate of maleimide hydrolysis | Loss of chemoselectivity. Avoid unless selective thiol reaction is not critical. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation : If the protein's cysteine residues are in a disulfide bond, they need to be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Linker Preparation : Prepare a stock solution of this compound in anhydrous DMSO or DMF at a known concentration (e.g., 10-20 mM).
-
Conjugation Reaction : Immediately after any necessary reduction and removal of the reducing agent, add a 5- to 20-fold molar excess of the this compound solution to the protein solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any unreacted maleimide.
-
Purification : Remove the excess linker and byproducts using a desalting column or dialysis against a suitable buffer.
Protocol 2: Boc Deprotection
-
Dissolution : Dissolve the purified, Boc-protected conjugate in an appropriate organic solvent such as dichloromethane (DCM).
-
Acid Treatment : Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).
-
Incubation : Stir the reaction at room temperature for 1-2 hours.
-
Removal of TFA : Remove the solvent and excess TFA under reduced pressure to yield the deprotected product, often as a TFA salt.
Protocol 3: Analysis of Conjugation by HPLC
-
System Setup : Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase : Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Injection : Inject a small aliquot of the reaction mixture at various time points.
-
Detection : Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm if the target molecule has a chromophore). The unconjugated protein, unreacted this compound, and the final conjugate will have different retention times, allowing for their separation and quantification.
Visualizations
References
Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs exhibit poor solubility?
PROTACs are complex, heterobifunctional molecules that consist of two ligands connected by a linker.[1] This structure often results in a high molecular weight and lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[2] These characteristics inherently predispose them to low aqueous solubility, which can hinder their development into bioavailable medicines.[3][4] The inherent insolubility of their amorphous phases is a significant challenge.[3]
Q2: How do PEG linkers improve the solubility of PROTACs?
PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic. Incorporating a PEG linker into a PROTAC design is a well-established strategy to increase its water solubility. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing compatibility with aqueous environments. This increased hydrophilicity helps to counteract the often lipophilic nature of the two ligands.
Q3: What is the role of the linker beyond just connecting the two ligands?
The linker is not merely a passive spacer; it plays a critical role in the overall efficacy and physicochemical properties of a PROTAC. The length, composition, flexibility, and attachment points of the linker can significantly influence:
-
Ternary Complex Formation: The linker must have an optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Cellular Permeability: The linker's properties can affect how the PROTAC traverses the cell membrane.
-
Pharmacokinetics: The linker's composition can impact the metabolic stability and overall pharmacokinetic profile of the PROTAC.
-
Degradation Efficiency: The stability of the ternary complex, which is influenced by the linker, directly correlates with the efficiency of target protein degradation (DC50 and Dmax).
Q4: Can the length of a PEG linker be optimized?
Yes, the length of the PEG linker is a critical parameter that must be empirically determined for each new PROTAC system.
-
Too short: A short linker may cause steric hindrance, preventing the formation of a productive ternary complex. For example, some PROTACs targeting TBK1 showed no degradation with linkers shorter than 12 atoms.
-
Too long: An excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding. However, longer linkers can provide greater flexibility, which may be beneficial for challenging targets.
-
Optimal Length: Finding the optimal linker length is crucial for maximizing the interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.
Q5: Are there any downsides to using PEG linkers?
While beneficial for solubility, PEG linkers can have some drawbacks. Compared to alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo. Additionally, their synthesis can be more challenging and costly. Excessive PEGylation might also lead to decreased cellular uptake.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving PROTAC solubility.
| Problem | Possible Causes | Suggested Solutions |
| My PROTAC with a PEG linker is still poorly soluble. | 1. High Lipophilicity of Ligands: The warhead and E3 ligase ligand are highly hydrophobic, and the PEG linker's hydrophilicity is insufficient to overcome this. 2. Suboptimal Linker Length: The PEG linker may be too short or too long, leading to aggregation. | 1. Quantify Baseline Solubility: Accurately measure the solubility of your compound in relevant buffers (e.g., PBS, cell culture media) to establish a baseline. 2. Modify Ligands: If possible, introduce solubilizing groups to the VHL ligand moiety or other parts of the PROTAC. A bis-basic piperazine-modified PROTAC showed a 170-fold increase in solubility. 3. Optimize Linker Length: Systematically synthesize and test PROTACs with varying PEG linker lengths. |
| My PROTAC precipitates from the aqueous buffer after dilution from a DMSO stock. | 1. Exceeding Thermodynamic Solubility: The final concentration of the PROTAC in the aqueous buffer is above its thermodynamic solubility limit. | 1. Lower Final Concentration: Determine the maximum achievable concentration in your final buffer without precipitation. 2. Use Co-solvents: If compatible with your assay, add a small percentage (e.g., 1-5%) of a co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer. 3. Explore Advanced Formulations: If the required concentration cannot be reached, consider using formulation strategies like amorphous solid dispersions or cyclodextrin complexes. |
| I'm observing inconsistent solubility and degradation results. | 1. Inconsistent Stock Concentration: Errors in weighing or dissolving the compound in DMSO. 2. Compound Instability: The PROTAC may be degrading in the aqueous buffer over time. 3. Variable Solid State: The PROTAC may exist in different solid forms (amorphous vs. crystalline), which have different solubility profiles. The amorphous form is often more soluble but less stable. | 1. Verify Stock Concentration: Use UV-Vis or HPLC to confirm the concentration of your DMSO stock. 2. Assess Stability: Use HPLC to monitor the concentration of your PROTAC in the aqueous buffer over time (e.g., 0, 2, 6, 24 hours). 3. Characterize Solid State: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid form of your PROTAC. |
| My amorphous solid dispersion (ASD) formulation is not improving solubility. | 1. Incompatible Polymer: The chosen polymer excipient is not effectively stabilizing the amorphous form of the PROTAC. 2. Low Drug Loading: The amount of PROTAC in the dispersion is too low to achieve a significant increase in supersaturation. 3. Crystallization: The PROTAC may have crystallized out of the dispersion during preparation or storage. | 1. Screen Different Polymers: Test a variety of polymers with different properties (e.g., HPMCAS, Soluplus®, Eudragit®). 2. Increase Drug Loading: Prepare ASDs with higher drug loadings (e.g., 10%, 20%, 30% w/w) and measure the resulting supersaturation. 3. Confirm Amorphous State: Analyze the prepared ASD using XRPD or DSC to ensure the PROTAC is in an amorphous state. |
Quantitative Data Summary
| Strategy | PROTAC/System | Improvement in Solubility/Supersaturation | Reference |
| Ligand Modification | USP7-targeting VHL-based PROTAC | 170-fold increase in aqueous solubility with a bis-basic piperazine modification. | |
| Amorphous Solid Dispersion (ASD) | Cereblon-recruiting PROTAC 'AZ1' with HPMCAS polymer | Up to a 2-fold increase in drug supersaturation compared to the pure amorphous API. |
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment
This protocol is used to determine the equilibrium solubility of a PROTAC in a specific buffer.
Materials:
-
PROTAC compound (solid)
-
Selected buffer (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF)
-
Stir plate and stir bars
-
Microcentrifuge
-
UPLC or HPLC system
-
Appropriate vials
Methodology:
-
Add an excess amount of the amorphous PROTAC to 1 mL of the selected solvent in a vial.
-
Stir the suspension at a constant speed (e.g., 1000 rpm) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the sample at high speed (e.g., 31,000 x g) for 30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Dilute the supernatant appropriately to ensure the concentration falls within the standard curve of the analytical method.
-
Determine the PROTAC concentration using a validated UPLC or HPLC method by converting peak area to concentration via a calibration curve.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a general method for preparing ASDs for initial screening purposes.
Materials:
-
PROTAC compound
-
Selected polymer (e.g., HPMCAS)
-
Appropriate solvent system (e.g., methanol, dichloromethane)
-
Glass vials
-
Vacuum oven
Methodology:
-
Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components completely in the chosen solvent system in a glass vial.
-
Drying: Place the vial in a vacuum oven and allow the solvent to evaporate slowly, typically overnight, until a solid film or powder is formed.
-
Collection: Carefully scrape the solid ASD material from the vial.
-
Characterization (Recommended): Before dissolution testing, confirm the amorphous nature of the PROTAC within the dispersion using XRPD or DSC.
-
Solubility Testing: Disperse the prepared ASD powder in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the degree and duration of supersaturation.
Visualizations
Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and degradation.
Caption: A systematic workflow for addressing and overcoming PROTAC solubility challenges.
Caption: Key formulation strategies to improve the solubility of poorly soluble PROTACs.
References
Technical Support Center: Troubleshooting Antibody-Drug Conjugate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of antibody-drug conjugate (ADC) aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a multifaceted issue stemming from the inherent properties of the antibody, the cytotoxic payload, the linker, and the conjugation process itself. Key contributing factors include:
-
Physicochemical Properties of ADC Components: The conjugation of hydrophobic payloads and linkers to the antibody surface can increase the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.[1][2] The choice of antibody can also influence aggregation, with some being inherently more prone to aggregation than others.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater tendency for aggregation.[1] Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR is a crucial step in mitigating aggregation.
-
Conjugation Process Conditions: The conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents to dissolve hydrophobic payloads, can induce stress on the antibody, leading to unfolding and subsequent aggregation.[1]
-
Buffer Conditions: Unfavorable buffer conditions, including suboptimal pH and ionic strength, can promote aggregation. The pH of the formulation is critical, as a pH near the isoelectric point of the antibody can minimize solubility and increase aggregation.
-
Environmental Stress: Exposure to environmental stressors such as elevated temperatures, repeated freeze-thaw cycles, mechanical agitation (shaking), and light can all contribute to ADC degradation and aggregation.
Q2: How can I detect and quantify ADC aggregation?
A2: A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive detection and quantification of ADC aggregates. Key methods include:
-
Size Exclusion Chromatography (SEC): This is the most widely used method for separating and quantifying ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
-
SEC with Multi-Angle Light Scattering (SEC-MALS): Coupling SEC with a MALS detector allows for the absolute determination of the molar mass of the eluting species, providing more definitive characterization of aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to determine the size distribution of particles in a solution. It is particularly useful for detecting the presence of large aggregates and for monitoring aggregation kinetics.
-
Hydrophobic Interaction Chromatography (HIC): While primarily used to determine the drug-to-antibody ratio (DAR), HIC can also provide information on aggregation, as aggregates are often more hydrophobic and thus have different retention times than the monomeric ADC.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and interactions of macromolecules in solution and can provide detailed information about the aggregation state of ADCs.
Q3: What role do excipients play in preventing ADC aggregation?
A3: Excipients are critical components of ADC formulations that help to stabilize the conjugate and prevent aggregation. Common classes of excipients and their functions include:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are used to prevent surface-induced aggregation and to solubilize the ADC. They can be particularly effective at low concentrations.
-
Sugars (e.g., Sucrose, Trehalose): Sugars act as cryoprotectants and lyoprotectants, protecting the ADC from aggregation during freezing, thawing, and lyophilization.
-
Amino Acids (e.g., Arginine, Glycine, Histidine): Certain amino acids can help to stabilize the ADC by various mechanisms, including suppressing aggregation and acting as buffering agents.
-
Buffers (e.g., Histidine, Citrate, Phosphate): Buffers are essential for maintaining the pH of the formulation within a range that ensures the stability of the ADC.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common ADC aggregation issues.
Diagram: ADC Aggregation Troubleshooting Workflow
Caption: A workflow for troubleshooting ADC aggregation.
Diagram: Interplay of Factors Causing ADC Aggregation
References
Technical Support Center: Navigating the Challenges of PEGylated Protein Purification
Welcome to the technical support center for PEGylated protein purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of PEGylated proteins.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated proteins.
Problem 1: Low Yield of PEGylated Protein
Q: I am experiencing a low yield of my purified PEGylated protein. What are the potential causes and how can I troubleshoot this?
A: Low yield is a frequent challenge in PEGylated protein purification and can arise from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal PEGylation Reaction: The issue might stem from the reaction itself.
-
Incomplete Reaction: Increase the reaction time or adjust the temperature to ensure the reaction goes to completion. Monitor the progress at different time points to determine the optimal duration.
-
Reagent Degradation: Ensure your PEGylation reagent is fresh and has been stored correctly, typically at -20°C and protected from moisture. Similarly, the reducing agent (e.g., sodium cyanoborohydride) is sensitive to moisture and should be stored in a desiccator.
-
Incorrect Molar Ratio: The molar ratio of the PEG reagent to the protein is critical. A 5 to 20-fold molar excess of the PEG reagent is a common starting point, but this may require optimization for your specific protein.
-
-
Protein Precipitation: Your protein may be precipitating during the purification process.
-
Buffer Conditions: Ensure the pH of your buffers is appropriate for your protein's stability and is at least 0.5 units away from its isoelectric point (pI).
-
Additives: Consider adding stabilizing excipients such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) to your buffers to enhance protein solubility.
-
-
Non-Specific Binding to Chromatography Resin: The PEGylated protein may be irreversibly binding to the column matrix.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the running buffer before loading your sample.
-
Buffer Composition: For ion-exchange chromatography (IEX), ensure the ionic strength of your loading buffer is low enough for binding to occur. For hydrophobic interaction chromatography (HIC), ensure the salt concentration is high enough.
-
A decision-making workflow for troubleshooting low yield is presented below:
Problem 2: Poor Resolution and Purity
Q: My purified product contains contaminants like unreacted protein, free PEG, or different PEGylated species. How can I improve the resolution and purity?
A: Achieving high purity is a common hurdle due to the heterogeneity of the PEGylation reaction mixture.[1] A multi-step purification strategy is often necessary.
Strategies for Improving Resolution:
-
Optimize Chromatography Method: The choice of chromatography technique is crucial.
-
Size Exclusion Chromatography (SEC): This is an excellent first step to remove unreacted PEG and aggregates.[1] However, its resolution for separating different PEGylated species can be limited, especially for smaller PEG chains.[2]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on surface charge. Since PEGylation masks the protein's surface charges, it can effectively separate native protein from PEGylated forms and even different degrees of PEGylation (mono-, di-, etc.).[2][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity. It can be a powerful tool, especially for separating positional isomers, but its effectiveness depends on the specific protein and PEG chain.
-
Reverse Phase Chromatography (RPC): RPC is highly effective for analytical-scale separation of positional isomers but can be denaturing, making it less suitable for preparative purification of proteins.
-
-
Optimize Elution Conditions:
-
Gradient Elution: Employ a shallower gradient in IEX or HIC to improve the separation of closely related species.
-
Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for interactions with the stationary phase.
-
A general purification workflow is illustrated below:
Data Presentation
Table 1: Comparison of HPLC Methods for PEGylated Protein Analysis
| Method | Principle of Separation | Primary Applications | Strengths | Limitations |
| SEC-HPLC | Hydrodynamic Radius (Size) | Removal of aggregates and unreacted PEG | Mild conditions, preserves protein structure | Low resolution for isomers and different PEGylation states |
| IEX-HPLC | Net Surface Charge | Separation of native, mono-, and multi-PEGylated species | High resolution for charge variants | Can be sensitive to buffer conditions |
| HIC-HPLC | Hydrophobicity | Separation of positional isomers, orthogonal to IEX | Non-denaturing conditions | Performance is protein- and PEG-dependent |
| RP-HPLC | Hydrophobicity | High-resolution separation of positional isomers | High resolving power | Can be denaturing due to organic solvents |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Free PEG
-
Column: Select a column with a fractionation range appropriate for your PEGylated protein and the free PEG.
-
Mobile Phase: A typical mobile phase is 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 2.0 mg/mL. Filter the sample through a 0.22 µm filter before injection.
-
Injection and Elution: Inject 20-100 µL of the prepared sample. Monitor the elution profile using UV detection at 280 nm. The PEGylated protein will elute earlier than the unreacted protein and free PEG.
Protocol 2: Ion Exchange Chromatography (IEX) for Separation of PEGylated Species
-
Column Selection: Choose a cation or anion exchange column based on the pI of your protein and the desired pH of the mobile phase.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer, e.g., 20 mM MES, pH 6.0.
-
Mobile Phase B (Elution Buffer): Mobile Phase A containing a high concentration of salt, e.g., 1 M NaCl.
-
Column Equilibration: Equilibrate the column with at least 5 column volumes of Mobile Phase A.
-
Sample Loading: Load the sample, which has been buffer-exchanged into Mobile Phase A.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes. PEGylated species will elute at lower salt concentrations than the native protein due to charge shielding by the PEG chains.
-
Analysis: Collect fractions and analyze by SDS-PAGE or SEC-HPLC to identify the different PEGylated forms.
Frequently Asked Questions (FAQs)
Q1: How can I efficiently remove unreacted PEG from my reaction mixture?
A1: Besides SEC, tangential flow filtration (TFF) is a highly effective and scalable method for removing unreacted PEG. TFF utilizes a semi-permeable membrane to separate molecules based on size. By selecting a membrane with a molecular weight cut-off (MWCO) that retains the PEGylated protein while allowing the smaller, unreacted PEG to pass through, you can efficiently remove the excess PEG and concentrate your product.
Q2: I am having trouble separating positional isomers of my mono-PEGylated protein. What is the best approach?
A2: Separating positional isomers is one of the most significant challenges in PEGylated protein purification. High-resolution techniques are required.
-
Ion Exchange Chromatography (IEX): Positional isomers may have slight differences in their surface charge distribution due to the location of the PEG chain, which can be exploited for separation using a very shallow elution gradient.
-
Hydrophobic Interaction Chromatography (HIC): The position of the PEG chain can also affect the overall hydrophobicity of the conjugate, allowing for separation on an HIC column.
-
Reverse Phase Chromatography (RPC): While potentially denaturing, RPC offers the highest resolution for separating positional isomers and is often used for analytical characterization.
Q3: Does the size of the PEG chain affect the purification strategy?
A3: Yes, the size of the PEG chain has a significant impact on the purification strategy.
-
Larger PEG chains (>20 kDa): These cause a substantial increase in the hydrodynamic radius, making SEC a more effective tool for separating different PEGylated species. They also provide more significant charge shielding, which enhances separation in IEX. The change in hydrophobicity is also more pronounced, which can improve HIC separation.
-
Smaller PEG chains (<5 kDa): The size difference between the native protein and the PEGylated forms is smaller, making SEC separation more challenging. IEX is often the preferred method in these cases.
Q4: Can I use the same purification protocol for different proteins PEGylated with the same PEG?
A4: While the general principles remain the same, the purification protocol will likely need to be optimized for each specific protein. The physicochemical properties of the native protein (pI, hydrophobicity, stability) will significantly influence its behavior during chromatography. Therefore, buffer conditions, gradient slopes, and even the choice of chromatography resin may need to be adjusted for each new PEGylated protein.
References
Technical Support Center: Maleimide-Thiol Linkage Stability
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and answer frequently asked questions related to this widely used bioconjugation chemistry.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conjugation Efficiency
Question: Why am I observing low or no conjugation efficiency in my maleimide-thiol reaction?
Answer: Low conjugation efficiency can be attributed to several factors, from reagent stability to reaction conditions. Here’s a systematic approach to troubleshooting this issue.
-
Assess Maleimide Reactivity:
-
Potential Cause: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[1]
-
Solution: Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[1][2] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[1]
-
-
Verify Thiol Availability:
-
Potential Cause: Free thiols (sulfhydryl groups) can oxidize to form disulfide bonds, which are unreactive towards maleimides.[1] This is often catalyzed by divalent metals.
-
Solution:
-
Reduce Disulfide Bonds: If your protein or peptide has disulfide bonds, they must be reduced before conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is also effective but must be removed before conjugation to prevent it from reacting with the maleimide.
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.
-
-
-
Optimize Reaction Conditions:
-
Potential Cause: The pH of the reaction buffer is critical. The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and reaction with amines.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
-
-
Check Stoichiometry:
-
Potential Cause: An incorrect molar ratio of maleimide to thiol can lead to low efficiency.
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for your specific application. For smaller molecules, a lower ratio may be optimal.
-
Issue 2: Poor Stability of the Conjugate (Deconjugation)
Question: My maleimide-thiol conjugate appears to be unstable and is losing its payload over time. What is happening and how can I fix it?
Answer: The primary cause of instability in maleimide-thiol conjugates is the retro-Michael reaction , which is a reversal of the initial conjugation. This can lead to thiol exchange, especially in environments with high concentrations of other thiols like glutathione.
Here are strategies to improve conjugate stability:
-
Post-Conjugation Hydrolysis:
-
Mechanism: The thiosuccinimide ring formed upon conjugation can be irreversibly hydrolyzed to a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.
-
Solution: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed. This can be accelerated by using maleimides with electron-withdrawing N-substituents.
-
-
Thiazine Rearrangement:
-
Mechanism: When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, a thiazine rearrangement can occur, forming a more stable six-membered ring structure. This rearrangement is more prominent at physiological or higher pH.
-
Solution: If using a peptide with an N-terminal cysteine, be aware of this potential rearrangement which can lead to a more stable conjugate. To avoid this if the succinimidyl thioether linkage is desired, perform the conjugation at a more acidic pH (e.g., pH 5.0) or acetylate the N-terminal cysteine.
-
-
Use of Stabilized Maleimides:
-
Mechanism: Next-generation maleimides have been developed that are designed to form more stable linkages.
-
Solution: Consider using commercially available stabilized maleimide reagents that are less prone to the retro-Michael reaction.
-
Issue 3: Presence of Side-Products
Question: I am observing unexpected side-products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur during maleimide-thiol conjugation, leading to a heterogeneous product mixture.
-
Reaction with Amines:
-
Cause: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.
-
-
Maleimide Hydrolysis:
-
Cause: The maleimide ring can hydrolyze to a non-reactive maleamic acid, especially at alkaline pH.
-
Solution: Prepare aqueous solutions of maleimide-containing reagents immediately before use and store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.
-
-
Thiazine Rearrangement:
-
Cause: As mentioned previously, conjugation to an N-terminal cysteine can lead to a thiazine rearrangement.
-
Solution: To avoid this, perform the conjugation at a more acidic pH or use a peptide without an N-terminal cysteine. Acetylation of the N-terminal cysteine can also prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction? The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols.
Q2: How can I quantify the number of free thiols in my protein sample? Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups in a protein sample by measuring the absorbance at 412 nm.
Q3: How should I store my maleimide-containing reagents? It is recommended to store maleimide-containing reagents as dry powders or as stock solutions in a dry, water-miscible organic solvent such as DMSO or DMF at -20°C. Avoid aqueous storage due to the risk of hydrolysis.
Q4: What is the retro-Michael reaction and why is it a problem? The retro-Michael reaction is the reversal of the initial thiol-maleimide conjugation, leading to the dissociation of the thiol from the maleimide. In a biological environment rich in thiols like glutathione, this can result in "thiol exchange," where the conjugated molecule is transferred to other molecules, leading to off-target effects and reduced efficacy.
Q5: How can I improve the in vivo stability of my maleimide-thiol conjugate? Strategies to improve in vivo stability include post-conjugation hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, or using next-generation maleimides designed for enhanced stability.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slower | High | - |
| 6.5 - 7.5 | Optimal | High (Thiol reaction is ~1,000x faster than with amines at pH 7.0) | Minimal |
| > 7.5 | Fast | Decreased | Competitive reaction with primary amines (e.g., lysine), Increased maleimide hydrolysis |
Table 2: Half-lives of N-substituted Succinimide Thioether Conjugates with Glutathione
| N-Substituent on Maleimide | Half-life of Conversion (hours) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) | 3.1 - 18 | 12.3 - 89.5 | |
| N-phenyl maleimide (NPM) | 3.6 - 258 | 0.8 - 90.7 | |
| N-aminoethyl maleimide (NAEM) | 3.6 - 258 | 0.8 - 90.7 |
Data from model studies of various thiol-conjugated maleimides incubated with glutathione, demonstrating the influence of the N-substituent on stability.
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation to a Protein
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Chelating Agent (optional): EDTA
-
Anhydrous DMSO or DMF
-
Quenching reagent (optional): Cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
If desired, add EDTA to a final concentration of 1-5 mM to prevent metal-catalyzed oxidation.
-
Degas the buffer to minimize oxygen.
-
-
Prepare Maleimide Solution:
-
Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent dye.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purify the Conjugate:
-
Remove excess maleimide reagent and other small molecules by size-exclusion chromatography, dialysis, or ultrafiltration.
-
Protocol for Post-Conjugation Hydrolysis to Increase Stability
This protocol is for intentionally hydrolyzing the thiosuccinimide ring to create a more stable conjugate.
-
Perform Conjugation: Follow steps 1-3 of the "General Protocol for Maleimide-Thiol Conjugation to a Protein".
-
Purify Conjugate: It is crucial to purify the conjugate to remove any unreacted maleimide and reducing agents before proceeding with hydrolysis.
-
Induce Hydrolysis: Adjust the pH of the purified conjugate solution to a slightly alkaline pH (e.g., pH 8.5-9.0) and incubate at room temperature or 37°C. The time required for complete hydrolysis will depend on the specific maleimide used. Maleimides with electron-withdrawing N-substituents will hydrolyze much faster. Monitor the reaction by HPLC or mass spectrometry.
-
Re-equilibration: Once hydrolysis is complete, exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
References
Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for effective PROTAC (Proteolysis-Targeting Chimera) ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length in a PROTAC so critical for its efficacy?
The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a crucial determinant of PROTAC efficacy.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for subsequent ubiquitination and degradation of the target protein.[1][2] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex. Therefore, fine-tuning the linker length is a critical step in PROTAC design.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types include those with more rigid structures, such as those incorporating piperazine or triazole rings, which can help to lock in an active conformation and enhance degradation activity.
Q3: How does the chemical composition of the linker, besides its length, impact PROTAC performance?
The chemical composition of the linker significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve a PROTAC's solubility and permeability. The linker's chemical nature can also affect the stability of the ternary complex and, consequently, the efficiency of protein degradation. Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic cell membrane and a more extended, polar conformation in the cytoplasm.
Q4: What is the typical range for optimal linker length?
While there is no universal optimal linker length, a general range of 6 to 24 atoms is often cited. However, the ideal length is highly dependent on the specific target protein and E3 ligase pair. For example, a PROTAC targeting ERα showed optimal degradation with a 16-atom PEG linker, while for p38α, the most effective linker length was between 15 and 17 atoms. Empirical testing of a series of PROTACs with varying linker lengths is necessary to determine the most potent degrader for a given system.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
-
Possible Cause: Suboptimal Linker Length. Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Solution: Synthesize and test a series of PROTACs with varying linker lengths. Even minor changes in linker length can significantly impact degradation efficacy.
-
-
Possible Cause: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in such a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Solution: Directly evaluate the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET). These methods can provide insights into the cooperativity of your system.
-
-
Possible Cause: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.
-
Solution: Modify the linker composition to improve its drug-like properties. For example, incorporating PEG chains can enhance solubility. Cellular uptake and efflux assays can also be used to assess if the PROTAC is reaching its target.
-
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.
-
Possible Cause: Low Ternary Complex Cooperativity. The stability of the ternary complex is a key factor.
-
Solution: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect. Modifying the linker's flexibility or rigidity can help achieve a more favorable conformation for cooperative binding.
-
-
Possible Cause: Linker Flexibility. A highly flexible linker might not sufficiently stabilize the ternary complex.
-
Solution: Introducing more rigid elements into the linker can pre-organize the PROTAC into a conformation that is more amenable to forming a stable ternary complex.
-
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 12 | >1000 | <20 | , |
| PROTAC B | PEG | 16 | ~100 | >80 | , |
| PROTAC C | PEG | 20 | >500 | ~40 | , |
Table 2: Impact of Linker Length on PROTAC Efficacy for p38α Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC D | Alkyl | 13 | ~500 | ~60 | |
| PROTAC E | Alkyl | 15 | ~50 | >90 | |
| PROTAC F | Alkyl | 17 | ~75 | >90 | |
| PROTAC G | Alkyl | 19 | ~300 | ~70 |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.
-
2. Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
-
Objective: To determine the thermodynamic parameters (KD, enthalpy, entropy) of ternary complex formation.
-
Methodology:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
Titration: To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Data Acquisition: Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument and the titrand (e.g., target protein) into the sample cell. The heat released or absorbed during the titration is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
3. Western Blot for Target Protein Degradation
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
-
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of target protein degradation relative to the loading control.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting workflow for poor degradation activity.
References
Validation & Comparative
Confirming Mal-PEG10-Boc Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Maleimide-PEG10-Boc (Mal-PEG10-Boc) is a critical step in creating advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted therapeutics. Verifying the covalent attachment of this linker to a target molecule, typically at a cysteine residue via the maleimide group, is essential for ensuring the desired structure and function of the final product. This guide provides a comparative analysis of mass spectrometry as the primary tool for confirming this conjugation, alongside alternative analytical techniques, supported by experimental protocols and data interpretation guidelines.
Mass spectrometry (MS) stands out as a premier analytical technique for the definitive confirmation of bioconjugation. Its ability to provide precise molecular weight information allows for the direct verification of the addition of the this compound linker to a target molecule, such as a peptide or protein.
The Power of Mass Spectrometry in Conjugation Analysis
Mass spectrometry offers unparalleled accuracy and sensitivity for characterizing PEGylated biomolecules.[1] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are powerful techniques for this purpose. The discrete nature of the PEG10 linker in this compound simplifies the resulting mass spectra compared to traditional, polydisperse PEG reagents, leading to more homogenous conjugate populations.[2]
The primary indicator of a successful conjugation is a specific increase in the molecular weight of the target molecule. The mass of the incorporated this compound moiety will be added to the mass of the starting biomolecule.
Comparing Analytical Techniques for Conjugation Confirmation
While mass spectrometry is the gold standard for confirming conjugation, other techniques can provide complementary information. The choice of method often depends on the available instrumentation, the nature of the conjugate, and the specific information required.
| Analytical Method | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of covalent bond formation, determination of conjugation efficiency and site of modification (with MS/MS).[2][3] | High sensitivity and accuracy, provides direct evidence of conjugation, suitable for complex mixtures when coupled with Liquid Chromatography (LC-MS).[4] | Can be destructive to the sample, instrumentation can be expensive. |
| SDS-PAGE | Apparent increase in molecular weight. | Widely available, relatively inexpensive, simple to perform. | Low resolution, provides an indirect and often inaccurate estimation of molecular weight for PEGylated proteins. |
| High-Performance Liquid Chromatography (HPLC) | Separation of conjugated from unconjugated species, reaction monitoring, purity assessment. | Quantitative, highly reproducible, can be coupled with MS for enhanced analysis (LC-MS). | Indirect confirmation of structure, requires method development for each specific conjugate. |
| Capillary Electrophoresis (CE) | Separation based on size-to-charge ratio, can resolve species with different degrees of PEGylation. | High resolution, requires small sample volumes. | Can be sensitive to sample matrix effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the conjugate. | Non-destructive, provides definitive structural elucidation. | Lower sensitivity compared to MS, complex spectra for large biomolecules, requires larger sample quantities. |
| Dynamic Light Scattering (DLS) | Measurement of hydrodynamic radius, which can indicate an increase in size upon conjugation. | Non-invasive, provides information on size distribution and aggregation. | Indirect measure of conjugation, sensitive to sample purity and the presence of aggregates. |
Experimental Protocols
Below are detailed protocols for the conjugation of this compound to a cysteine-containing peptide and its subsequent analysis by mass spectrometry.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
This compound
-
Phosphate buffer (50 mM, pH 6.5-7.5)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Reaction vessels
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed phosphate buffer to a final concentration of 1-5 mg/mL. The use of degassed buffer is crucial to prevent the oxidation of the free thiol group on the cysteine residue.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer. A 1.5 to 5-fold molar excess of the linker over the peptide is recommended as a starting point.
-
Conjugation Reaction: Add the linker solution to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the reaction can be monitored by LC-MS to observe the consumption of the starting peptide and the formation of the conjugated product.
-
Purification: Once the reaction is complete, the conjugated peptide can be purified from excess linker and unconjugated peptide using reverse-phase HPLC.
Protocol 2: Mass Spectrometry Analysis of the Conjugated Peptide
Instrumentation:
-
A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument is recommended for accurate mass determination. MALDI-TOF MS can also be used for rapid confirmation.
Sample Preparation for LC-ESI-MS:
-
Prepare a stock solution of the purified conjugate at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL using a mobile phase-like solution (e.g., water/acetonitrile with 0.1% formic acid).
LC-MS Parameters (ESI-MS):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Acquire data over a mass range that includes the expected m/z values of the unconjugated peptide and the conjugate.
Sample Preparation for MALDI-TOF MS:
-
Mix the purified conjugate solution with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in a 1:1 ratio directly on the MALDI target plate.
-
Allow the mixture to air-dry to form crystals.
MALDI-TOF MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: Reflector mode for higher mass accuracy.
-
The laser intensity should be optimized to obtain a good signal-to-noise ratio without causing excessive fragmentation.
Data Presentation and Interpretation
The primary evidence for successful conjugation is the appearance of a new peak in the mass spectrum corresponding to the molecular weight of the peptide plus the mass of the this compound linker.
Table 1: Expected Mass Shift upon Conjugation with this compound
| Component | Molecular Weight (Da) |
| Unconjugated Peptide | Varies depending on the peptide sequence |
| This compound Linker | ~698.8 Da |
| Conjugated Peptide | MW of Peptide + 698.8 Da |
Note: The exact mass of the linker may vary slightly depending on the supplier.
A representative MALDI-TOF mass spectrum of a successful conjugation would show a clear shift in the mass peak corresponding to the addition of the PEG linker. The absence or significant reduction of the peak corresponding to the unconjugated peptide in the purified sample is also a strong indicator of a complete reaction.
Visualizing the Workflow and Logic
The following diagrams illustrate the key chemical transformation and the analytical workflow for confirming the conjugation.
Caption: Thiol-Maleimide Conjugation Chemistry.
Caption: Workflow for Conjugation Confirmation.
Conclusion
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a decisive role in the molecule's success. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how different PEG linker lengths influence PROTAC performance, supported by experimental data and detailed methodologies.
The length of the PEG linker in a PROTAC is a critical determinant of its ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.
Below is a summary of quantitative data from studies on PROTACs targeting distinct proteins, illustrating the impact of PEG linker length on their efficacy.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | - | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | PEG/Alkyl | < 12 | No Degradation | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | PEG/Alkyl | 12 - 29 | Submicromolar | Up to 96% | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 1-2 PEG units | >5 µM | - | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 0, 4-5 PEG units | <0.5 µM | - | |
| Bruton's tyrosine kinase (BTK) | CRBN | PEG/Alkyl | Short (e.g., 3 atoms) | Impaired Potency | - | |
| Bruton's tyrosine kinase (BTK) | CRBN | PEG/Alkyl | Long (e.g., ≥ 4 PEG units) | 1-40 nM | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are key experimental protocols cited in the evaluation of PROTACs with varying linker lengths.
Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation observed).
-
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
PROTAC Mechanism of Action
PROTAC Efficacy Workflow
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths to achieve potent and selective protein degradation. By employing rigorous experimental protocols, such as Western blotting, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation. The ongoing exploration of novel linker chemistries and computational modeling will undoubtedly further refine our ability to predict and design optimal linkers for any given target.
References
A Head-to-Head Comparison of Mal-PEG10-Boc and Other Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the creation of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker not only connects the biomolecule to a payload but also significantly influences the conjugate's solubility, stability, and in vivo performance. This guide provides an objective comparison of Mal-PEG10-Boc, a heterobifunctional crosslinker, with other commonly used alternatives, supported by experimental data and detailed methodologies.
This compound is a heterobifunctional linker that incorporates a maleimide group for thiol-specific conjugation, a 10-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent, controlled conjugation steps. This combination of features offers a versatile tool for the synthesis of complex bioconjugates.
Comparative Analysis of Crosslinker Performance
The choice of a crosslinker is a balance between reactivity, stability, and the desired physicochemical properties of the final conjugate. This section compares this compound with other widely used crosslinkers, including those with different reactive groups and spacer technologies.
Data Presentation: Quantitative Comparison of Crosslinkers
The following tables summarize key performance metrics for this compound and its alternatives. It is important to note that direct head-to-head comparisons across all parameters in a single study are not always available; therefore, the data presented is a synthesis of findings from various sources.
| Crosslinker | Reactive Groups | Spacer Arm | Typical Conjugation Efficiency | Conjugate Stability (in plasma) | Key Features |
| This compound | Maleimide, Boc-protected Amine | 10-unit PEG | High (for thiol reaction) | Moderate to High (Thioether bond susceptible to retro-Michael reaction) | Hydrophilic PEG spacer enhances solubility; Boc-protection allows for sequential conjugation. |
| SMCC | NHS-ester, Maleimide | Cyclohexane | High | Moderate (Thioether bond instability is a known issue)[1] | Well-established, rigid spacer; can be hydrophobic, potentially leading to aggregation.[2][3] |
| DBCO-PEG4-Maleimide | DBCO, Maleimide | 4-unit PEG | High (for both reactions) | High (Triazole from click chemistry is very stable) | Enables copper-free "click" chemistry for bioorthogonal conjugation; offers highly defined conjugates.[4][5] |
| NHS-PEG12-Maleimide | NHS-ester, Maleimide | 12-unit PEG | High | Moderate to High | Longer PEG chain further improves solubility and pharmacokinetic profile. |
| Parameter | This compound | SMCC | DBCO-PEG4-Maleimide | NHS-PEG12-Maleimide |
| Solubility | High | Low to Moderate | High | Very High |
| Site-Specificity | High (Thiol-specific) | High (Amine and Thiol) | High (Azide and Thiol) | High (Amine and Thiol) |
| Reaction Kinetics | Fast (Maleimide-thiol) | Fast | Fast (Click chemistry) | Fast |
| Potential for Aggregation | Low | Moderate to High | Low | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers. The following protocols provide a framework for key experiments in bioconjugation.
Protocol 1: General Procedure for Antibody Conjugation with a Maleimide-PEG-NHS Ester
This protocol describes a two-step process for conjugating a payload to an antibody using a heterobifunctional linker like NHS-PEG-Maleimide.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide crosslinker
-
Thiol-containing payload
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching reagent (e.g., Tris or glycine)
Methodology:
-
Antibody-Linker Reaction:
-
Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add the linker solution to the antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS.
-
-
Payload Conjugation:
-
Add the thiol-containing payload to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a quenching reagent.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay is used to evaluate the stability of the linker in a physiological environment.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
HPLC-MS system for analysis
Methodology:
-
Incubation:
-
Incubate the ADC at a fixed concentration in plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Sample Preparation:
-
Process the plasma samples to precipitate proteins and extract the payload and its metabolites.
-
-
Analysis:
-
Analyze the samples by HPLC-MS to quantify the amount of intact ADC and any released payload. The rate of payload release is used to determine the stability of the linker.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in bioconjugation.
References
Stability of Mal-PEG10-Boc in Physiological Conditions: A Comparative Guide
For researchers and drug development professionals, the stability of linker chemistries is a critical parameter influencing the efficacy and safety of bioconjugates. This guide provides a detailed comparison of the stability of maleimide-based linkers, with a focus on Mal-PEG10-Boc, against alternative conjugation technologies under physiological conditions.
The Challenge of Maleimide Linker Stability
Maleimide-based linkers are widely used for their high reactivity and specificity towards thiol groups found in cysteine residues. The reaction, a Michael addition, is efficient under mild, physiological conditions. However, the resulting thiosuccinimide linkage can be unstable.[1][2][3][4][5] In a physiological environment (pH ~7.4, 37°C), this linkage is susceptible to two competing reactions:
-
Retro-Michael Reaction: This is the reverse of the conjugation reaction, leading to cleavage of the bond between the linker and the biomolecule. This premature release of the payload can lead to off-target effects and reduced therapeutic efficacy.
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction, thus stabilizing the conjugate.
The stability of a maleimide conjugate is therefore a balance between these two processes. Factors such as the local microenvironment at the conjugation site and the presence of endogenous thiols like glutathione can influence the rate of these reactions.
Stability of this compound Components
The stability of the complete this compound linker itself in physiological buffers is primarily determined by two of its components: the maleimide group and the Boc (tert-butyloxycarbonyl) protecting group.
-
Maleimide Group: The maleimide moiety itself can undergo hydrolysis, particularly as the pH increases above 7.5. This would render the linker inactive for conjugation. Storage in aqueous solutions is generally not recommended for maleimide-containing reagents.
-
Boc Protecting Group: The Boc group is a widely used amine protecting group known for its stability under a broad range of conditions, including basic and nucleophilic environments. It is, however, labile to strong acidic conditions, which are not typically encountered in physiological settings. Therefore, the Boc group is expected to be stable under physiological pH.
Comparative Stability of Conjugation Chemistries
The following table summarizes the stability of maleimide-based conjugates compared to several alternatives.
| Linker Chemistry | Conjugate Stability in Physiological Conditions | Advantages | Disadvantages |
| Standard Maleimide | Susceptible to retro-Michael reaction and thiol exchange, leading to potential instability. Stability can be enhanced by hydrolysis of the succinimide ring. | High reactivity and specificity for thiols. | Potential for premature drug release. |
| "Self-Hydrolyzing" Maleimides | Designed for rapid intramolecular hydrolysis of the thiosuccinimide ring post-conjugation, leading to a highly stable, ring-opened product. | Increased in vivo stability compared to standard maleimides. | May require specific design features in the linker. |
| Carbonylacrylic Reagents | Forms conjugates that are resistant to degradation under physiological conditions. | Stable linkage. | May have different reaction kinetics compared to maleimides. |
| Julia-Kocienski-Like Reagents (e.g., Methylsulfonyl Phenyloxadiazole) | Forms highly stable conjugates in human plasma, superior to maleimide conjugates. | Excellent stability and chemoselectivity for cysteines. | Newer chemistry, may have less established protocols. |
| Thiazine-Forming Maleimide Conjugates | Conjugation to an N-terminal cysteine can lead to a rearranged, more stable thiazine structure. This structure shows increased stability and reduced thiol exchange. | Enhanced stability for specific peptide/protein contexts. | Requires an N-terminal cysteine for the stabilizing rearrangement. |
Experimental Protocols
General Protocol for Assessing Conjugate Stability via Thiol Exchange
This protocol is a generalized procedure for evaluating the stability of a maleimide-thiol conjugate in the presence of an excess of a competing thiol, such as glutathione.
Materials:
-
Purified bioconjugate (e.g., antibody-linker-payload)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC (RP-HPLC) system with a column suitable for protein analysis (e.g., C4, C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS (e.g., 1 mg/mL).
-
Prepare a stock solution of L-Glutathione in PBS (e.g., 100 mM).
-
In a microcentrifuge tube, mix the bioconjugate and glutathione solutions to achieve final concentrations of, for example, 0.5 mg/mL bioconjugate and 10 mM glutathione.
-
Prepare a control sample of the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
-
Analyze the aliquots by RP-HPLC.
-
Monitor the decrease in the peak corresponding to the intact bioconjugate and the potential appearance of new peaks corresponding to the unconjugated biomolecule or glutathione adducts.
Visualizing Experimental Workflows and Chemical Principles
References
A Researcher's Guide to Comparing Analytical Methods for Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise quantitative analysis of conjugation efficiency is paramount for the successful development of bioconjugates, including antibody-drug conjugates (ADCs). The efficiency of a bioconjugation reaction, which covalently links a biomolecule to another molecule, is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of the final product. A key metric in this analysis, particularly for ADCs, is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.
This guide provides a comparative overview of the most common analytical methods used to determine conjugation efficiency. It details the experimental protocols for each technique, presents quantitative performance data in structured tables, and offers visualizations to clarify workflows and relationships, enabling you to select the most appropriate method for your research needs.
Comparison of Key Performance Characteristics
The choice of an analytical method for determining conjugation efficiency involves balancing factors such as the level of detail required, sample throughput, cost, and available instrumentation. The four primary methods—Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—are compared below.
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Information Provided | Average DAR only. | Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4). | Average DAR and distribution of drug-loaded light and heavy chains after reduction. | Average DAR, distribution of species, precise mass confirmation, and conjugation site identification. |
| Principle | Measures absorbance at two wavelengths (protein and payload) and uses the Beer-Lambert law. | Separates intact ADC species based on hydrophobicity under non-denaturing conditions. | Separates denatured and/or reduced ADC components based on polarity. | Measures the mass-to-charge ratio of intact or fragmented conjugates to determine mass addition. |
| Typical Precision (%RSD) | ~5-10% | < 1-5% (Peak Area RSDs reported <0.3% in some cases)[1] | < 5% | < 1% for DAR determination using isotope labeling[2]; < 10% error for DAR estimation by peak integration[3] |
| Typical Accuracy | Lower; susceptible to interference from overlapping spectra and impurities. | High; considered a gold standard for cysteine-linked ADCs. | High, but relies on complete reduction and chromatographic resolution. | Very High; provides exact mass measurements (e.g., < 2 ppm mass accuracy)[4]. |
| Analysis Time | Very Fast (< 5 minutes per sample). | Moderate (20-40 minutes per run). | Moderate (20-40 minutes per run). | Moderate to Slow (depends on sample prep and instrument type). |
| Throughput | High | Medium | Medium | Low to Medium |
| Instrumentation | Standard UV-Vis Spectrophotometer. | HPLC/UHPLC system with a HIC column. | HPLC/UHPLC system with a reversed-phase column. | LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Sample Preparation | Minimal (dilution). | Minimal (dilution in mobile phase A). | Requires reduction and denaturation for chain analysis. | Requires desalting, and may involve reduction or enzymatic digestion. |
| Key Advantage | Simple, rapid, and requires readily available equipment. | Provides drug-load distribution under native conditions, preserving the ADC's structure. | High resolution for separated chains; orthogonal to HIC. | Provides the most detailed and specific information, including mass confirmation. |
| Key Limitation | Provides only an average DAR, not the distribution of species.[5] | Not ideal for highly heterogeneous mixtures like lysine-linked ADCs. | Denaturing conditions can alter the ADC structure. | High cost of instrumentation and requires specialized expertise. |
Experimental Protocols
A detailed understanding of the experimental protocol for each technique is crucial for successful implementation and data interpretation.
UV-Vis Spectroscopy
This method is the simplest for determining the average DAR and is based on the Beer-Lambert law. It is suitable when the conjugated molecule (payload) has a distinct UV-Vis absorbance maximum from the protein (typically measured at 280 nm).
Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the concentration of the unconjugated antibody and the free payload.
-
Measure the absorbance of the pure antibody at 280 nm (A280) and at the payload's maximum absorbance wavelength (λmax). Calculate the molar extinction coefficient for the antibody at both wavelengths (εAb,280 and εAb,λmax).
-
Measure the absorbance of the pure payload at λmax and 280 nm. Calculate the molar extinction coefficient for the payload at both wavelengths (εDrug,λmax and εDrug,280).
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Measure the absorbance of the ADC solution at 280 nm (A280,ADC) and λmax (Aλmax,ADC).
-
-
Calculate Concentrations:
-
Solve the following simultaneous equations to determine the molar concentrations of the antibody ([Ab]) and the drug ([Drug]):
-
A280,ADC = (εAb,280 * [Ab]) + (εDrug,280 * [Drug])
-
Aλmax,ADC = (εAb,λmax * [Ab]) + (εDrug,λmax * [Drug])
-
-
-
Calculate Average DAR:
-
The average DAR is the ratio of the molar concentrations:
-
DAR = [Drug] / [Ab]
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is the gold-standard method for analyzing cysteine-linked ADCs. It separates species based on hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the quantification of not only the average DAR but also the distribution of different species (e.g., DAR0, DAR2, DAR4, etc.).
Protocol:
-
Materials and Reagents:
-
HPLC/UHPLC system with UV detector.
-
HIC column (e.g., Butyl, TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, often with 5-20% isopropanol to ensure elution of highly hydrophobic species.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species (DAR2, DAR4, etc.) based on their retention times.
-
Integrate the peak area for each species (AreaDARn).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(Peak AreaDARn * n) / Σ(Peak AreaDARn), where 'n' is the number of drugs for that species.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their polarity and is typically used to analyze the light and heavy chains of an ADC after reduction. This provides information on how the drug is distributed between the chains.
Protocol:
-
Materials and Reagents:
-
HPLC/UHPLC system with UV detector.
-
Reversed-phase column (e.g., C4, C8).
-
Reducing Agent: Dithiothreitol (DTT).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Reduce the ADC by incubating a sample (e.g., at 1 mg/mL) with ~10 mM DTT at 37 °C for 30 minutes to separate the light and heavy chains.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-80 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from ~20% to 70% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks for unconjugated and conjugated light chains (LC, LC-Drug1) and heavy chains (HC, HC-Drug1, HC-Drug2, etc.).
-
Calculate the weighted average DAR based on the relative peak areas of the different chain species.
-
Mass Spectrometry (MS)
MS provides the most detailed characterization by measuring the precise molecular weight of the intact ADC or its subunits, confirming the mass of the conjugated payload and identifying the different DAR species.
Protocol:
-
Materials and Reagents:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
-
Appropriate LC column (e.g., reversed-phase for denatured analysis, size-exclusion for native analysis).
-
Volatile buffers (e.g., ammonium acetate or ammonium formate for native MS).
-
-
Sample Preparation:
-
Dilute the ADC sample to 0.1-1.0 mg/mL in an appropriate buffer.
-
Desalt the sample using a suitable spin column or online desalting method to remove non-volatile salts.
-
For subunit analysis, the ADC may be reduced with DTT (as in the RP-HPLC protocol) or digested with an enzyme like IdeS.
-
-
LC-MS Conditions:
-
Native MS: Performed using size-exclusion chromatography with a mobile phase like ammonium acetate to keep the ADC intact.
-
Denaturing MS: Performed using reversed-phase chromatography with a mobile phase containing acetonitrile and formic acid.
-
-
Data Analysis:
-
Acquire the mass spectra for the ADC species.
-
Deconvolute the raw spectra to obtain the zero-charge masses of the different DAR species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks corresponding to each DAR species. The high mass accuracy allows for unambiguous identification of each species.
-
Visualizing Workflows and Method Selection
Diagrams generated using Graphviz can help visualize the experimental processes and the logical considerations for method selection.
Caption: Workflow for DAR determination using UV-Vis Spectroscopy.
Caption: Workflow for DAR determination using HIC-HPLC.
Caption: Logical relationships for selecting a DAR analysis method.
References
- 1. agilent.com [agilent.com]
- 2. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for PROTACs Synthesized with Mal-PEG10-Boc
For researchers, scientists, and drug development professionals, the effective evaluation of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides an objective comparison of functional assays for PROTACs, with a specific focus on those synthesized using a Maleimide-PEG10-Boc linker. We will compare the performance characteristics of PEGylated linkers, such as Mal-PEG10-Boc, with common alternatives like alkyl chains, supported by experimental data.
The this compound linker provides a flexible, hydrophilic spacer of a defined length, which can influence a PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.[1] These characteristics are critical for the efficacy of the PROTAC.[2] Alternatives, such as alkyl linkers, offer a more hydrophobic and often more rigid option, which can also impact the PROTAC's performance.[3]
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This leads to the elimination of the target protein from the cell.
References
Navigating the PROTAC Landscape: A Comparative Guide to Flexible and Rigid Linkers in Degrader Design
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a complex optimization challenge. A critical determinant of a PROTAC's success lies in the chemical linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a flexible or a rigid linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of these novel therapeutics. This guide provides an objective, data-driven comparison of flexible versus rigid linkers, offering insights to inform rational PROTAC design.
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The linker's role extends beyond merely connecting the two ends of the PROTAC; it is a key player in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][] The linker's length, composition, and rigidity can dramatically impact the geometry and thermodynamics of this complex, ultimately dictating the efficiency of protein ubiquitination and subsequent degradation.
The Great Debate: Flexibility vs. Rigidity
The two primary categories of linkers used in PROTAC design are flexible and rigid linkers. Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, while rigid linkers incorporate cyclic structures to reduce flexibility.
Flexible Linkers (Alkyl and PEG Chains): These are the most prevalent types of linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be adjusted. Alkyl chains provide significant conformational flexibility, while PEG linkers, with their repeating ethylene glycol units, enhance hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. Statistics indicate that a significant majority of reported PROTACs utilize PEG or alkyl linkers.
Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. Triazole-containing linkers, often synthesized via "click chemistry," are a popular choice for rigid linkers due to their metabolic stability.
Head-to-Head Comparison: Performance Data
The optimal linker type is highly dependent on the specific target protein and E3 ligase pair. What works for one system may not be optimal for another. Below is a summary of quantitative data from studies that have directly compared the performance of flexible and rigid linkers in PROTAC design.
| Target Protein | E3 Ligase | Linker Type | Key Structural Feature | DC50 | Dmax | Reference |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | Parent PROTAC 54 | 3 µM | - | |
| Androgen Receptor (AR) | VHL | Rigid | Disubstituted phenyl rings | No activity | - | |
| TBK1 | VHL | Flexible (Alkyl/Ether) | < 12 atoms | No degradation | - | |
| TBK1 | VHL | Flexible (Alkyl/Ether) | 12-29 atoms | Submicromolar | Up to 96% | |
| Estrogen Receptor-α (ER-α) | - | Flexible (PEG) | 16-atom linker | More Potent | - | |
| Estrogen Receptor-α (ER-α) | - | Flexible (PEG) | 12-atom linker | Less Potent | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualizing the Concepts
To better understand the processes and logic involved in PROTAC design and evaluation, the following diagrams have been generated.
References
A Researcher's Guide to Assessing the Immunogenicity of PEGylated Compounds
For researchers, scientists, and drug development professionals, understanding and quantifying the immunogenic potential of PEGylated therapeutics is a critical step in ensuring their safety and efficacy. This guide provides a comparative overview of key immunogenic responses, methods for their assessment, and supporting experimental data to inform the development of safer and more effective PEGylated drugs.
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking immunogenic epitopes, PEGylation can prolong the circulation half-life and reduce the immunogenicity of the parent molecule. However, the PEG moiety itself can, in some instances, elicit an immune response, leading to the production of anti-PEG antibodies and activation of the complement system. These responses can, in turn, lead to accelerated blood clearance (ABC) of the PEGylated compound and hypersensitivity reactions in patients.[1]
This guide delves into the two primary pathways of PEG-related immunogenicity and provides detailed protocols for their assessment, alongside comparative data to illustrate the impact of various factors on the immunogenic response.
Key Immunogenic Pathways
The immunogenicity of PEGylated compounds primarily manifests through two interconnected mechanisms:
-
Anti-PEG Antibody Formation: The immune system can recognize PEG as a foreign substance and produce antibodies against it. These can be pre-existing antibodies from previous environmental exposure to PEG-containing products or can be induced by the administration of a PEGylated therapeutic.[1] Both IgM and IgG antibodies against PEG have been identified and can contribute to the accelerated clearance of the drug from the bloodstream.[1][2]
-
Complement System Activation: The complement system, a crucial component of the innate immune system, can be activated by PEGylated compounds. This activation can occur through the classical, alternative, or lectin pathways and leads to the generation of inflammatory mediators and the formation of the membrane attack complex (MAC).[3] The terminal product of complement activation, sC5b-9, is a key biomarker for assessing this response.
Data Presentation: Comparative Immunogenicity of PEGylated Compounds
The following tables summarize quantitative data from various studies, highlighting the factors that influence the immunogenicity of PEGylated compounds.
Table 1: Influence of PEGylated Nanoparticle Characteristics on Complement Activation
| Nanoparticle Type | Core Size (nm) | PEG Molecular Weight (kDa) | Complement Activation (sC5b-9 ng/mL) | Reference |
| Citrate-capped AuNPs | 10 | N/A | ~1200 | |
| Citrate-capped AuNPs | 80 | N/A | ~2500 | |
| PEGylated AuNPs | 10 | 5 | ~800 | |
| PEGylated AuNPs | 80 | 5 | ~800 | |
| PLA-PEG Nanoparticles | N/A | 3.4 | Higher C5a generation | |
| PLA-PEG Nanoparticles | N/A | 5.0 | Lower C5a generation |
AuNPs: Gold Nanoparticles; PLA: Polylactic acid. Data is approximated from graphical representations in the cited sources.
Table 2: Effect of Anti-PEG Antibodies on the Pharmacokinetics and Complement Activation of PEGylated Liposomes
| Liposome Formulation | Anti-PEG Antibody Isotype | C3a desArg (ng/mL) | sC5b-9 (ng/mL) | Reference |
| PEGylated Liposomes (PLD) | IgG | ~3000 | ~1500 | |
| PEGylated Liposomes (PLD) | IgM | ~1500 | ~750 | |
| Liposomes with Low PEG Density (IL) | IgG | ~1000 | ~500 | |
| Liposomes with Low PEG Density (IL) | IgM | ~500 | ~250 |
PLD: PEGylated Liposomal Doxorubicin; IL: Investigational Liposome. Data is approximated from graphical representations in the cited source.
Experimental Protocols
Accurate assessment of immunogenicity is crucial. The following are detailed protocols for the two most common assays used in this field.
Protocol 1: Anti-PEG IgG Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a direct ELISA for the detection of human IgG antibodies specific to PEG.
Materials:
-
High-binding 96-well microplate
-
mPEG-amine (e.g., mPEG-NH2, 5 kDa)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% w/v non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Human serum samples
-
HRP-conjugated anti-human IgG antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microplate with 100 µL of mPEG-amine solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted human serum samples to the wells and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Complement Activation (sC5b-9) ELISA
This protocol describes a sandwich ELISA for the quantification of the soluble terminal complement complex (sC5b-9) in human serum.
Materials:
-
Microplate pre-coated with anti-sC5b-9 antibody
-
Human serum samples
-
Biotinylated anti-human sC5b-9 detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Incubation: Add 100 µL of standards and diluted serum samples (pre-incubated with the PEGylated compound of interest) to the wells of the pre-coated microplate. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The concentration of sC5b-9 is determined by comparison to a standard curve.
Mandatory Visualization
To further elucidate the complex processes involved in the immunogenicity of PEGylated compounds, the following diagrams illustrate key pathways and workflows.
Caption: Signaling pathway of complement activation by PEGylated compounds.
Caption: Experimental workflow for assessing the immunogenicity of PEGylated compounds.
References
- 1. Anti-polyethyleneglycol Antibody Response to PEGylated Substances [jstage.jst.go.jp]
- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 3. Activation of the human complement system by cholesterol-rich and PEGylated liposomes-modulation of cholesterol-rich liposome-mediated complement activation by elevated serum LDL and HDL levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to Mal-PEG10-Boc and Alternative Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of a bioconjugate's success. Premature cleavage can lead to off-target toxicity and reduced efficacy, while an overly stable linker might prevent the release of the therapeutic payload at the target site. This guide provides an objective comparison of the in vitro and in vivo stability of maleimide-based linkers, with a focus on Mal-PEG10-Boc, against more recent alternatives, supported by experimental data.
The this compound linker combines three key functional components: a maleimide group for thiol-specific conjugation, a 10-unit polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetics, and a tert-butyloxycarbonyl (Boc) protecting group for controlled synthesis. While widely used, the stability of the maleimide-thiol linkage is a known vulnerability. This guide will delve into the chemical pathways governing its stability and compare its performance with next-generation linker technologies.
The Achilles' Heel of Maleimide Linkers: Retro-Michael Reaction vs. Hydrolysis
Maleimide linkers react efficiently with thiol groups on cysteine residues to form a thioether bond. However, the resulting succinimide ring is susceptible to two competing reactions in a physiological environment:
-
Retro-Michael Reaction: This is the reversal of the initial conjugation, leading to the dissociation of the linker from the biomolecule. This premature release of the payload is a major concern for in vivo stability.[1][2]
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload in place.[1][2][3]
The balance between these two reactions is influenced by factors such as the local chemical environment and the substituents on the maleimide ring.
Competing pathways for a maleimide-thiol conjugate in vivo.
Data Presentation: Quantitative Comparison of Linker Stability
The following tables summarize the stability of various linker types based on published experimental data. Stability is often assessed by incubation in plasma or in the presence of a high concentration of glutathione (GSH), a prevalent thiol-containing molecule in the body that can drive the retro-Michael reaction.
Table 1: Stability of Maleimide-PEG Conjugates
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Key Finding | Reference(s) |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | <70% | Significant deconjugation observed. | |
| Maleimide on ADC | Human Plasma, 37°C | 7 days | ~50% | Demonstrates considerable instability in a physiological environment. |
Table 2: Comparison with More Stable Alternative Linkers
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Key Finding | Reference(s) |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | >90% | Significantly more stable than maleimide-PEG conjugate. | |
| "Bridging" Disulfide | Human Plasma | 7 days | >95% | Substantially improved plasma stability. | |
| Thioether (from Thiol-ene) | Human Plasma | 7 days | >90% | High stability in plasma. | |
| Vinylpyrimidine | Human Serum | 8 days | ~100% | Superior stability with no observable payload transfer. |
The Role of PEG and Boc in this compound Linkers
The PEG10 component of the linker serves to improve the solubility and pharmacokinetic properties of the resulting bioconjugate. Longer PEG chains have been shown to increase the in-vivo half-life of molecules. The hydrophilic nature of PEG can also shield the conjugate from enzymatic degradation.
The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group primarily used during the synthesis of complex molecules. It masks a reactive amine group, allowing for sequential and controlled conjugation steps. Under physiological conditions (pH ~7.4), the Boc group is generally stable. Its removal typically requires acidic conditions that are not encountered in vivo, meaning it is cleaved before administration. Therefore, the Boc group itself does not directly impact the in vivo stability of the final conjugate.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are representative protocols for key experiments.
Protocol 1: In Vitro Stability Assay in the Presence of Glutathione
This assay evaluates the stability of a thiol-reactive linker conjugate by monitoring its degradation over time in the presence of a high concentration of glutathione.
Workflow:
General workflow for comparing bioconjugate linker stability.
Methodology:
-
Materials and Reagents:
-
Purified bioconjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC system with a column suitable for protein analysis (e.g., C4 or C8)
-
-
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Prepare a fresh 100 mM stock solution of glutathione in PBS.
-
Mix the bioconjugate and glutathione solutions to achieve final concentrations of, for example, 0.5 mg/mL bioconjugate and 10 mM glutathione.
-
Prepare a control sample with the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.
-
Analyze the aliquots by reverse-phase HPLC to quantify the amount of intact conjugate remaining.
-
Protocol 2: In Vitro ADC Stability Assay in Plasma
This protocol assesses the stability of an antibody-drug conjugate (ADC) in plasma, which closely mimics the in vivo environment.
Methodology:
-
Materials and Reagents:
-
Purified ADC
-
Human, mouse, or rat plasma
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Procedure:
-
Spike the ADC into plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Process the plasma sample to isolate the ADC (e.g., using affinity capture).
-
Analyze the isolated ADC by LC-MS in intact protein mode.
-
Deconvolute the mass spectra to determine the relative abundance of the ADC with different drug-to-antibody ratios (DAR) and the unconjugated antibody over time.
-
Conclusion
The choice of linker is a critical decision in the design of bioconjugates. While this compound offers advantages in terms of synthetic versatility and improved pharmacokinetics due to the PEG spacer, the inherent instability of the maleimide-thiol linkage remains a significant consideration. The propensity for the retro-Michael reaction can lead to premature payload release in vivo.
For applications requiring high stability, alternative linker technologies such as mono-sulfones, "bridging" disulfides, and vinylpyrimidines have demonstrated superior performance in preclinical studies. Researchers must carefully weigh the balance between linker stability and the desired mechanism of action for their specific therapeutic or diagnostic agent. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of linker stability to inform the selection of the optimal conjugation strategy.
References
A Comparative Analysis of E3 Ligase Ligands for PROTACs: A Guide for Researchers
A deep dive into the performance, experimental validation, and signaling pathways of prominent E3 ligase ligands for Proteolysis Targeting Chimeras (PROTACs), providing researchers, scientists, and drug development professionals with a data-driven guide for strategic selection.
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and therapeutic potential. PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ligase, which then tags the target for degradation. While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[1] This guide provides a comparative analysis of the most utilized E3 ligase ligands, focusing on Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs), supported by quantitative data, detailed experimental protocols, and visualizations of their associated signaling pathways.
Performance Comparison of E3 Ligase Ligands in PROTACs
The effectiveness of a PROTAC is quantitatively assessed by its ability to induce the degradation of a target protein, typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The selection of the E3 ligase ligand can significantly influence these parameters.
Quantitative Degradation Data
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against various protein targets. It is important to note that direct comparisons can be complex, as the linker and the target-binding ligand also play crucial roles in PROTAC efficiency.
Table 1: Comparison of CRBN and VHL-based PROTACs for BET Bromodomain Degradation
| Target Protein | E3 Ligase | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | dBET1 | various | ~2-50 | >90 | [2] |
| BRD4 | VHL | MZ1 | various | ~5-100 | >90 | [2] |
| BRD4 | CRBN | Compound 69 | HCC-827 | 11 | >90 | [3] |
| BRD4 | VHL | Compound 68 | HCC-827 | 5.0 | >90 | [3] |
Table 2: Comparison of MDM2 and IAP-based PROTACs
| Target Protein | E3 Ligase | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | MDM2 | A1874 | various | 32 | >90 | |
| Androgen Receptor | MDM2 | Nutlin-based | LNCaP | ~1000 | ~70 | |
| RIPK2 | IAP | Compound 8 | various | <10 | >90 |
Key Considerations for E3 Ligase Ligand Selection
The choice between different E3 ligase ligands is multifaceted and depends on several factors beyond just degradation efficiency.
-
Tissue Expression and Subcellular Localization: E3 ligases exhibit differential expression across tissues and cell compartments. For instance, CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and nucleus. This can be leveraged to target proteins in specific subcellular locations.
-
Ternary Complex Cooperativity: The stability of the ternary complex (Target-PROTAC-E3 ligase) is a key driver of degradation efficiency. The nature of the E3 ligase and its ligand can significantly impact the cooperativity of this complex formation.
-
Potential for Off-Target Effects and Resistance: The natural substrates of an E3 ligase can lead to off-target degradation. Furthermore, mutations in the E3 ligase can lead to resistance to PROTAC-mediated degradation.
Signaling Pathways of Recruited E3 Ligases
Understanding the endogenous roles of the recruited E3 ligases is crucial for predicting potential on- and off-target effects of PROTACs. The following diagrams illustrate the signaling pathways associated with the four major E3 ligases discussed.
Caption: General workflow of PROTAC-mediated protein degradation.
Caption: Simplified CRBN signaling pathway.
Caption: VHL signaling pathway in normoxia and hypoxia.
Caption: The MDM2-p53 negative feedback loop.
Caption: IAP-mediated regulation of TNF signaling.
Experimental Protocols for PROTAC Evaluation
Rigorous experimental validation is essential to characterize the performance of a PROTAC. Below are detailed methodologies for key assays.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Objective: To determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
These assays are crucial for understanding the mechanism of action and for optimizing PROTAC design.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To measure the formation of the ternary complex in vitro.
Principle: TR-FRET measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. In this assay, the E3 ligase and the target protein are labeled with the donor and acceptor, respectively. Ternary complex formation brings the fluorophores into close proximity, resulting in a FRET signal.
Materials:
-
Purified, labeled E3 ligase (e.g., with Terbium cryptate)
-
Purified, labeled target protein (e.g., with d2)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare working solutions of the labeled proteins.
-
Assay Plate Setup: Add the labeled E3 ligase, labeled target protein, and the PROTAC dilutions to a microplate.
-
Incubation: Incubate the plate at room temperature for a specified time to allow complex formation.
-
Signal Detection: Measure the fluorescence emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped curve is typically observed, where the peak indicates the maximal ternary complex formation.
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To quantify ternary complex formation.
Principle: This bead-based assay uses donor and acceptor beads that are coated with molecules that bind to the E3 ligase and the target protein, respectively. When the ternary complex forms, the beads are brought into proximity, and a chemiluminescent signal is generated upon laser excitation.
Materials:
-
Purified, tagged E3 ligase (e.g., His-tagged)
-
Purified, tagged target protein (e.g., GST-tagged)
-
PROTAC compound
-
AlphaLISA acceptor beads (e.g., anti-His coated)
-
AlphaLISA donor beads (e.g., anti-GST coated)
-
Assay buffer
-
Microplate reader capable of AlphaLISA measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare working solutions of the tagged proteins and AlphaLISA beads.
-
Assay Plate Setup: Add the tagged E3 ligase, tagged target protein, and PROTAC dilutions to a microplate.
-
Incubation: Incubate to allow for ternary complex formation.
-
Bead Addition: Add the acceptor beads and incubate. Then, add the donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: A bell-shaped curve is generated, similar to the TR-FRET assay, indicating the extent of ternary complex formation.
Conclusion
The selection of an E3 ligase ligand is a critical step in the design of effective and safe PROTACs. This guide provides a comparative framework, supported by quantitative data and detailed experimental protocols, to aid researchers in making informed decisions. While CRBN and VHL ligands are the most established, the expanding repertoire of ligands for other E3 ligases offers exciting new possibilities for targeted protein degradation. A thorough understanding of the performance characteristics, underlying biology, and experimental validation of these ligands will be paramount to unlocking the full therapeutic potential of PROTAC technology.
References
- 1. The inhibitor of apoptosis (IAP) proteins are critical regulators of signaling pathways and targets for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mal-PEG10-Boc
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to Mal-PEG10-Boc. The following table summarizes the required PPE.[1][2][3]
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Must provide protection against chemical splashes. A face shield should be used in combination with goggles for maximum protection.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Double gloving may be advisable. |
| Body Protection | Laboratory Coat | A full-length lab coat or a chemical-resistant apron should be worn to protect against skin contact. |
| Respiratory Protection | Fume Hood or NIOSH-Approved Respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator is required. |
Operational and Handling Plan
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.
-
Weighing: When weighing the solid compound, use a spatula and perform the task within the fume hood to minimize the risk of inhaling dust particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: All reactions involving this compound should be conducted in closed systems or within the fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is often at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term stability.
Disposal Plan
The overriding principle for handling laboratory waste is that no activity should begin without a plan for the disposal of all waste generated.
Waste Segregation and Disposal:
-
Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. It should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable items (e.g., pipette tips, weigh boats) and non-reusable labware contaminated with this compound should be placed in a designated hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste in a designated, labeled container.
-
Aqueous Waste: Polyethylene glycol (PEG) is biodegradable and not considered hazardous waste. However, to prevent impacting wastewater treatment systems, aqueous solutions containing this compound should not be poured down the drain. Collect all aqueous waste containing this compound for proper disposal by a licensed chemical waste contractor.
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for handling this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
